molecular formula C24H40O10S B611438 Tos-PEG5-C2-Boc

Tos-PEG5-C2-Boc

Cat. No.: B611438
M. Wt: 520.6 g/mol
InChI Key: VWGDQEZCDGHEJR-UHFFFAOYSA-N
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Description

Tos-PEG6-t-Butyl ester (CAS 850090-10-7) is a bifunctional polyethylene glycol (PEG)-based linker of interest in pharmaceutical research and bioconjugation. This compound features a hydrophilic hexaethylene glycol (PEG6) spacer, which serves to significantly increase aqueous solubility for reactions in physiological buffers . One terminus of the linker is a tert-butyl ester group, which acts as a protected carboxylic acid. The tert-butyl protecting group is stable under basic conditions but can be cleanly removed under acidic conditions to reveal the free carboxylic acid for further derivatization, such as amide bond formation . The opposite terminus is a tosylate (p-toluenesulfonate) group, which is a superior leaving group for nucleophilic substitution reactions . This allows researchers to readily conjugate the linker to primary amines, thiols, or other nucleophiles, facilitating the attachment of various molecules, drugs, or probes. The tert-butyl ester is a common protecting strategy in organic synthesis and prodrug development. Its stability profile is well-established, and it can be deprotected using various methods, including aqueous phosphoric acid or other acidic conditions, providing a versatile handle for downstream chemistry . The stability of this group is a key consideration for the design of metabolically stable prodrugs, as highlighted in recent anticancer prodrug research . This combination of a reactive tosylate and a protected carboxylic acid, connected by a solubility-enhancing PEG spacer, makes Tos-PEG6-t-Butyl ester a valuable tool for constructing complex molecules, developing novel drug delivery systems, and creating custom linkers for scientific research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGDQEZCDGHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the PROTAC Linker: Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of Tos-PEG5-C2-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is instrumental in the rapidly advancing field of targeted protein degradation, offering a powerful tool for inducing the selective removal of disease-causing proteins.

Core Structure and Function

This compound is a polyethylene glycol (PEG)-based linker designed to connect two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC molecule facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][2]

The structure of this compound is characterized by three key functional components:

  • Tos (Tosyl group): A tosylate group serves as an excellent leaving group, making this end of the linker reactive towards nucleophiles such as amines or hydroxyl groups present on a ligand for the protein of interest. This facilitates the covalent attachment of the linker to the POI-binding moiety.

  • PEG5 (Pentaethylene glycol spacer): The five-unit polyethylene glycol chain is a hydrophilic spacer. This PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule, which is often a critical challenge in PROTAC design.[1]

  • C2-Boc (Boc-protected aminoethyl group): This terminus features a two-carbon (ethyl) spacer connected to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common acid-labile protecting group for amines. Its removal under acidic conditions reveals a primary amine, which can then be coupled to a carboxylic acid on the E3 ligase ligand, typically through amide bond formation.

Below is a diagram representing the chemical structure of this compound.

G Chemical Structure of this compound cluster_tos Tosyl Group cluster_peg PEG5 Spacer cluster_c2 C2 Linker cluster_boc Boc-protected Amine tos_structure CH3-Ph-SO2- peg_structure O-(CH2CH2O)5- tos_structure->peg_structure c2_structure CH2CH2- peg_structure->c2_structure boc_structure NH-Boc c2_structure->boc_structure

Caption: Diagram illustrating the key functional components of the this compound linker.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. This data is essential for planning synthesis, purification, and formulation experiments.

PropertyValueReference(s)
CAS Number 850090-10-7[3][4]
Molecular Formula C24H40O10S[3]
Molecular Weight 520.63 g/mol [3]
Purity Typically ≥97%[2]
Appearance Colorless to light yellow viscous liquid[2]
Storage (Pure Form) -20°C (3 years), 4°C (2 years)[3]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[3]

Application in PROTAC Synthesis: An Experimental Workflow

The synthesis of a PROTAC molecule using this compound typically involves a multi-step process. The following is a representative workflow for coupling the linker to a POI ligand and an E3 ligase ligand.

G start Start with: - POI Ligand (with -OH or -NH2) - this compound - E3 Ligase Ligand (with -COOH) step1 Step 1: Couple POI Ligand React POI ligand with this compound. The tosyl group is displaced by a nucleophile on the POI ligand. start->step1 Nucleophilic Substitution step2 Step 2: Boc Deprotection Treat the product from Step 1 with an acid (e.g., trifluoroacetic acid in DCM) to remove the Boc protecting group. step1->step2 Acid Treatment step3 Step 3: Amide Coupling Couple the deprotected amine with the carboxylic acid of the E3 ligase ligand using coupling reagents (e.g., HATU, EDC/NHS). step2->step3 Amide Bond Formation step4 Step 4: Purification Purify the final PROTAC molecule using chromatography (e.g., HPLC). step3->step4 Purification end_product Final PROTAC Molecule: POI Ligand-Linker-E3 Ligase Ligand step4->end_product

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.

Detailed Methodologies

Step 1: Coupling of POI Ligand to this compound

This step involves a nucleophilic substitution reaction where a nucleophilic group (e.g., a primary amine or a hydroxyl group) on the POI-binding ligand displaces the tosylate group on the linker.

  • Dissolution: Dissolve the POI ligand (1.0 equivalent) and this compound (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 2-3 equivalents) or triethylamine (Et3N, 2.2 equivalents), to the solution.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection

The Boc protecting group is removed to reveal a primary amine for the subsequent coupling step.

  • Dissolution: Dissolve the product from Step 1 in anhydrous dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is often used directly in the next step.

Step 3: Amide Coupling with E3 Ligase Ligand

This step forms the final PROTAC molecule by creating an amide bond.[5]

  • Activation of Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in an anhydrous solvent like DMF. Add an amide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid. Alternatively, EDC (2.0 equivalents) and NHS (2.0 equivalents) can be used for activation.[6]

  • Coupling: Add a solution of the deprotected amine from Step 2 (1.0-1.2 equivalents) to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the formation of the final product by LC-MS.

Step 4: Purification

The final PROTAC molecule is purified to a high degree.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove residual coupling reagents and other water-soluble impurities.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Mechanism of Action: The Ubiquitin-Proteasome System

The PROTAC molecule synthesized using the this compound linker operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The signaling pathway is depicted below.

G PROTAC Mechanism of Action via the Ubiquitin-Proteasome System protac PROTAC Molecule ternary Ternary Complex (POI-PROTAC-E3) protac->ternary Binds poi Target Protein of Interest (POI) poi->ternary Binds e3 E3 Ubiquitin Ligase e3->ternary Binds ub_poi Poly-ubiquitinated POI ternary->ub_poi Ubiquitination recycle PROTAC Recycling ternary->recycle Dissociation ub Ubiquitin ub->e3 Recruited proteasome 26S Proteasome ub_poi->proteasome Recognition degradation Degradation of POI proteasome->degradation Proteolysis peptides Small Peptides degradation->peptides recycle->protac

Caption: Signaling pathway of PROTAC-mediated protein degradation.

This process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation, acting in a substoichiometric manner.

References

Unveiling the Potential of Tos-PEG5-C2-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the strategic design of novel drug modalities is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for targeted protein degradation. Central to the efficacy of these heterobifunctional molecules is the linker that connects the target protein ligand to the E3 ligase ligand. This in-depth technical guide focuses on the chemical properties, characteristics, and applications of Tos-PEG5-C2-Boc, a versatile PEG-based linker increasingly utilized in the synthesis of PROTACs.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application in PROTAC synthesis, and methods for evaluating the resulting PROTAC's efficacy.

Core Chemical and Physical Properties

This compound is a heterobifunctional linker featuring a tosyl (Tos) group at one end and a Boc-protected amine at the other, connected by a polyethylene glycol (PEG) chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines that can be readily removed under acidic conditions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2]

PropertyValueSource
Molecular Formula C24H40O10S[3]
Molecular Weight 520.63 g/mol [3]
CAS Number 850090-10-7[3]
Appearance White to off-white solid or liquidVaries by supplier
Purity ≥95%[2][4]
Solubility Soluble in DMSO, DCM, DMF[2]
Storage Conditions -20°C for long-term storage[3]

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[5][6] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5][6] this compound serves as a versatile building block for this linker component.

The synthesis of a PROTAC using this linker typically involves a sequential, two-step conjugation. First, the tosyl group reacts with a nucleophilic functional group (e.g., a phenol or an amine) on either the POI ligand or the E3 ligase ligand. Following this initial conjugation, the Boc protecting group is removed from the other end of the linker, revealing a primary amine. This newly exposed amine is then available for coupling with the second ligand, typically through an amide bond formation, to complete the PROTAC structure.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., using this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent evaluation of its biological activity.

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand (with Nucleophile) - E3 Ligase Ligand (with Carboxylic Acid) - this compound step1 Step 1: Nucleophilic Substitution React POI Ligand with this compound start->step1 intermediate1 Intermediate 1: POI-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection Remove Boc group using acid (e.g., TFA) intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-NH2 step2->intermediate2 step3 Step 3: Amide Coupling React Intermediate 2 with E3 Ligase Ligand intermediate2->step3 final_product Final Product: PROTAC (POI-Linker-E3 Ligase) step3->final_product

General workflow for PROTAC synthesis.

Step 1: Conjugation of POI Ligand to this compound

This step involves the reaction of the tosyl group with a nucleophilic functional group on the protein of interest (POI) ligand.

  • Materials:

    • POI ligand with an available nucleophile (e.g., phenol, amine).

    • This compound.

    • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN)).

    • Base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)).

  • Procedure:

    • Dissolve the POI ligand in the anhydrous solvent.

    • Add the base to the reaction mixture.

    • Add a solution of this compound in the same solvent dropwise to the mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the product (POI-Linker-Boc) using column chromatography.

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the primary amine for the subsequent coupling reaction.

  • Materials:

    • POI-Linker-Boc intermediate.

    • Dichloromethane (DCM).

    • Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the POI-Linker-Boc intermediate in DCM.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine (POI-Linker-NH2) can often be used directly in the next step.

Step 3: Amide Coupling with E3 Ligase Ligand

The final step involves forming an amide bond between the deprotected linker-POI conjugate and the E3 ligase ligand.

  • Materials:

    • POI-Linker-NH2 intermediate.

    • E3 ligase ligand with a carboxylic acid group.

    • Amide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA).

    • Anhydrous DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add the coupling reagents and stir for a few minutes to activate the carboxylic acid.

    • Add a solution of the POI-Linker-NH2 intermediate and DIPEA in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Evaluation of PROTAC Activity

Western Blot for Protein Degradation

This is a fundamental assay to determine if the synthesized PROTAC induces the degradation of the target protein.

  • Procedure:

    • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine the extent of POI degradation at different PROTAC concentrations.

Ternary Complex Formation Assays

Confirmation of the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical and cellular assays can be employed:

  • NanoBRET™ Assay (Promega): A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the POI and the E3 ligase induced by the PROTAC.

  • AlphaLISA® (PerkinElmer): A bead-based immunoassay that can be used in vitro to quantify the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR): A label-free technique to study the binding kinetics of the PROTAC to both the POI and the E3 ligase, and to confirm the formation of the ternary complex.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, provide a reliable platform for constructing these innovative therapeutic agents. The experimental protocols and evaluation methods outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their quest to develop novel therapies based on targeted protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like this compound will remain a critical component of successful drug design.

References

The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of the tosyl (tosylate) group in polyethylene glycol (PEG) linkers. We will delve into the chemical principles, synthesis, and characterization of tosyl-activated PEGs, and their application in bioconjugation and drug delivery. This guide is intended to be a practical resource, offering detailed experimental protocols and quantitative data to aid in the design and execution of PEGylation strategies.

Core Concepts: The Chemistry of the Tosyl Group in PEGylation

The tosyl group, an abbreviation for p-toluenesulfonyl group, is a functional group with the chemical structure CH₃C₆H₄SO₂-. When attached to the hydroxyl terminus of a polyethylene glycol (PEG) chain, it forms a tosylate ester (PEG-OTs). This modification is a cornerstone of bioconjugation chemistry due to the tosyl group's exceptional properties as a leaving group.[1][2][3][4]

The hydroxyl groups of native PEG are poor leaving groups, making them unreactive towards nucleophilic substitution. The activation of these hydroxyl groups by tosylation transforms them into highly efficient leaving groups.[5] The efficacy of the tosylate anion as a leaving group stems from its high stability, which is a result of the delocalization of the negative charge through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[6] This inherent stability facilitates the nucleophilic substitution reaction, enabling the covalent attachment of the PEG linker to various biomolecules.[6]

PEG-Tosylate is reactive towards a variety of nucleophiles, including amines (-NH₂), thiols (-SH), and hydroxyls (-OH), making it a versatile tool for conjugating PEG to proteins, peptides, oligonucleotides, and other molecules of interest.[1][2][7] The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, is particularly common and proceeds efficiently under mild basic conditions (pH 8.0-9.5) to form a stable secondary amine linkage.[7][8][9][10]

Quantitative Data Presentation

While extensive research has been conducted on the applications of tosyl-activated PEGs, specific kinetic data for the reaction of tosyl-PEG with various nucleophiles is not always readily available in a comparative format. The following tables summarize the available quantitative and qualitative data to provide a basis for experimental design.

Table 1: Comparative Leaving Group Ability of Common Sulfonate Esters

This table provides a qualitative and quantitative comparison of common sulfonate esters used in organic synthesis, which serves as a good model for understanding the reactivity of tosyl-activated PEGs. The leaving group ability is directly correlated with the acidity of the conjugate acid.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid~ -6.5 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -21

Data adapted from comparative studies on sulfonate leaving groups.[11]

Table 2: Stability of Sulfonate Esters under Various Conditions

The stability of the activating group is crucial for both storage and reaction efficiency. This table provides a general overview of the stability of sulfonate esters, including tosylates, to different chemical environments.

ConditionStability of Tosylate EstersNotes
Acidic (e.g., TFA) Generally stable, but prolonged exposure to strong, hot acids can lead to cleavage.[12]Useful for deprotection of other protecting groups in the presence of a tosylate.
Basic (e.g., NaOH) Susceptible to hydrolysis, especially at elevated temperatures.[13]The rate of hydrolysis is pH-dependent.
Nucleophiles (e.g., Amines, Thiols) Reactive, leading to nucleophilic substitution.This is the basis for their use in bioconjugation.
Reducing Agents (e.g., NaBH₄) Generally stable.[12]Allows for selective reductions in the presence of a tosylate group.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of tosyl-activated PEG and its subsequent conjugation to a model protein.

Synthesis of Monotosylated PEG (mPEG-OTs)

This protocol is adapted from a chromatography-free method, which is advantageous for its scalability and cost-effectiveness.[1][14]

Materials:

  • Methoxy-poly(ethylene glycol) (mPEG-OH)

  • Trityl chloride (Trt-Cl)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (TsOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Protection of one hydroxyl group:

    • Dissolve mPEG-OH in DCM and add Et₃N.

    • Slowly add a solution of Trt-Cl in DCM.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the mixture to remove triethylamine hydrochloride.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the trityl-protected mPEG (mPEG-OTrt).

  • Tosylation of the remaining hydroxyl group:

    • Dissolve the mPEG-OTrt in a mixture of THF and water.

    • Cool the solution in an ice bath and add a solution of TsCl in THF.

    • Slowly add an aqueous solution of NaOH while maintaining the temperature below 5°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction to warm to room temperature and stir overnight to hydrolyze excess TsCl.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield mPEG-OTrt-OTs.

  • Deprotection of the trityl group:

    • Dissolve the mPEG-OTrt-OTs in a mixture of DCM and MeOH.

    • Add a catalytic amount of TsOH.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Precipitate the final product, mPEG-OTs, by adding the DCM solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Conjugation of mPEG-OTs to a Model Protein (e.g., Lysozyme)

Materials:

  • Monotosylated PEG (mPEG-OTs)

  • Lysozyme

  • Borate buffer (0.1 M, pH 9.0)

  • Dialysis membrane (MWCO appropriate for the conjugate)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve lysozyme in the borate buffer to a final concentration of 5 mg/mL.

  • Dissolve mPEG-OTs in the same buffer.

  • Add the mPEG-OTs solution to the lysozyme solution at a desired molar excess (e.g., 10-fold molar excess of PEG to protein).

  • Gently stir the reaction mixture at room temperature for 24 hours.

  • Stop the reaction by dialysis against PBS at 4°C for 48 hours with several buffer changes to remove unreacted PEG and byproducts.

  • The purified PEG-lysozyme conjugate can be stored at -20°C.

Characterization of PEG-Protein Conjugates

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. The PEGylated protein will appear as a broader band at a higher molecular weight.

2. HPLC Analysis:

  • Use size-exclusion chromatography (SEC-HPLC) to separate the PEGylated protein from the native protein and any aggregates. This can also be used to quantify the extent of PEGylation.[15]

  • Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).[16]

3. MALDI-TOF Mass Spectrometry:

  • Determine the molecular weight of the PEG-protein conjugate to confirm the number of PEG chains attached. The mass spectrum will show a distribution of peaks corresponding to the different numbers of ethylene glycol units in the PEG chain.[6][7][13]

4. NMR Spectroscopy:

  • ¹H NMR can be used to determine the degree of functionalization of the tosyl-PEG linker by comparing the integrals of the aromatic protons of the tosyl group to the methylene protons of the PEG backbone.[9][11][12]

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of Heterobifunctional PEG Linkers

G start Symmetrical PEG-diol (HO-PEG-OH) monotosylation Selective Monotosylation (+ TsCl, Ag₂O, KI) start->monotosylation peg_ots α-hydroxyl-ω-tosyl-PEG (HO-PEG-OTs) monotosylation->peg_ots nucleophilic_substitution Nucleophilic Substitution (e.g., + NaN₃, NaSH) peg_ots->nucleophilic_substitution heterobifunctional Heterobifunctional PEG (e.g., N₃-PEG-OH, HS-PEG-OH) nucleophilic_substitution->heterobifunctional further_modification Further Functionalization (e.g., amination, click chemistry) heterobifunctional->further_modification final_product Targeted PEG Linker further_modification->final_product

Caption: Synthesis of heterobifunctional PEG linkers.

Diagram 2: Experimental Workflow for Protein PEGylation with Tosyl-PEG

G start Start: Protein & mPEG-OTs conjugation Conjugation Reaction (pH 8.0-9.5, RT, 24h) start->conjugation purification Purification (Dialysis / SEC) conjugation->purification characterization Characterization purification->characterization sds_page SDS-PAGE characterization->sds_page hplc HPLC (SEC/RP) characterization->hplc maldi MALDI-TOF MS characterization->maldi nmr NMR characterization->nmr final_product Purified PEG-Protein Conjugate sds_page->final_product hplc->final_product maldi->final_product nmr->final_product

Caption: Protein PEGylation and characterization workflow.

Diagram 3: Signaling Pathway of Nucleophilic Substitution

G reagents PEG-OTs + R-NH₂ (Nucleophile) transition_state Transition State [R-NH₂---PEG---OTs]⁻ reagents->transition_state SN2 Attack products PEG-NH-R (Conjugate) + TsO⁻ (Leaving Group) transition_state->products Leaving Group Departure

Caption: SN2 reaction mechanism of tosyl-PEG with an amine.

Conclusion

The tosyl group plays a pivotal role in the synthesis of functionalized PEG linkers for bioconjugation and drug delivery. Its excellent leaving group ability allows for efficient and versatile modification of the PEG terminus, enabling the attachment of a wide range of functional moieties. The synthesis of tosyl-activated PEGs can be achieved through scalable and cost-effective methods, and their subsequent conjugation to biomolecules is straightforward. While specific quantitative kinetic data for tosyl-PEG reactions can be sparse in the literature, the general principles of sulfonate ester chemistry provide a solid foundation for designing and optimizing PEGylation strategies. The detailed protocols and characterization methods provided in this guide offer a practical resource for researchers and drug development professionals working in this field.

References

The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.

Core Principles of Boc Protection

The Boc group is introduced to an amine functionality to decrease its nucleophilicity and prevent unwanted side reactions during subsequent synthetic steps. Chemically, it converts the amine into a carbamate, which is significantly less reactive. The protecting agent of choice is typically di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.

The stability of the Boc group to a wide array of non-acidic reagents makes it an invaluable tool in multistep synthesis. It is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation, rendering it orthogonal to many other common protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS), enabling the selective deprotection of specific functional groups within a complex molecule.[1]

Mechanism of Protection and Deprotection

Protection of Amines: The protection of an amine with Boc₂O is a straightforward nucleophilic acyl substitution reaction. The amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to neutralize the proton released from the amine, although the reaction can also proceed without a base.[4][5] The reaction is driven forward by the formation of stable byproducts: the tert-butyl carbonate leaving group decomposes into carbon dioxide and tert-butoxide.[6]

Deprotection of Boc-Protected Amines: The removal of the Boc group is most commonly achieved under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[7] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[5][6] The liberated tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutene gas.[3]

Quantitative Data for Boc Protection and Deprotection Reactions

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these transformations.

Substrate TypeReagent (equiv.)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference(s)
Primary Aliphatic AmineBoc₂O (1.1)TEA (1.2)Dichloromethane (DCM)252-4 h>95[6]
AnilineBoc₂O (1.2)4-DMAP (0.1)Acetonitrile2512 h~90[2]
Amino AcidBoc₂O (1.1)NaOH (1.1)Dioxane/Water254-6 h>90[8]
Various AminesBoc₂O (1.0)NoneWater/Acetone258-12 min90-98[9]

Table 1: Representative Conditions for Boc Protection of Amines

Reagent(s)SolventTemp. (°C)TimeTypical SubstratesYield (%)Reference(s)
20-50% TFADichloromethane (DCM)250.5-2 hMost Boc-aminesQuantitative[5][10]
4M HCl1,4-Dioxane251-4 hMost Boc-aminesQuantitative[5][11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2524-72 hSelective for secondary N-BocVaries[5][6]
Thermal (Reflux)Water10012-15 minSome Boc-aminesHigh[11]

Table 2: Common Conditions for Boc Deprotection

Experimental Protocols

Protocol 1: Boc Protection of Benzylamine

This protocol describes a standard procedure for the protection of a primary aliphatic amine using Boc anhydride and triethylamine.

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve benzylamine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 equiv) in DCM dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-benzylamine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Boc Deprotection of N-Boc-aniline using TFA

This protocol details the removal of the Boc group from an aromatic amine using trifluoroacetic acid.

Materials:

  • N-Boc-aniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-aniline (1.0 equiv) in DCM in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.[11]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected aniline.

Visualizing the Boc Group in Action

Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for Boc protection and deprotection.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc ProtonatedIntermediate Protonated Carbamate ProtectedAmine->ProtonatedIntermediate Acid H⁺ (e.g., TFA) Acid->ProtonatedIntermediate Protonation CarbamicAcid Carbamic Acid Intermediate ProtonatedIntermediate->CarbamicAcid Fragmentation tButylCation t-Butyl Cation ProtonatedIntermediate->tButylCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene -H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental and Synthetic Workflows

The Boc protecting group is a cornerstone of Solid-Phase Peptide Synthesis (SPPS). The following diagram outlines a typical Boc-SPPS cycle.

Boc_SPPS_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-Amino Acid, Coupling Reagent) Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat If not final residue Cleavage Final Cleavage (e.g., HF) Wash->Cleavage If final residue Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Conclusion

The Boc protecting group remains a powerful and indispensable tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, stability, and well-established protocols for both introduction and removal make it a reliable choice for the protection of amines in a wide range of synthetic contexts, from small molecule synthesis to the assembly of complex peptides. A thorough understanding of its underlying mechanisms and the quantitative aspects of its application, as outlined in this guide, is crucial for its successful implementation in research and development.

References

A Technical Guide to Tos-PEG5-C2-Boc for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Tos-PEG5-C2-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, purchasing information, and its application in the synthesis of these novel therapeutic agents.

PROTACs are a revolutionary class of drugs that utilize the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2] The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] this compound is a polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design due to its favorable properties.[3]

Supplier and Purchasing Information

This compound is available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Researchers can procure this linker from companies such as MedChemExpress, TargetMol, MyBioSource, and BLDpharm.[4][5][6] When purchasing, it is crucial to consider the purity of the compound, as this can significantly impact the outcome of subsequent synthetic reactions and biological assays. Most suppliers offer a purity of 98% or higher.[5]

Core Technical Data

A summary of the key technical specifications for this compound is provided in the table below for easy reference and comparison.

ParameterValueSource(s)
CAS Number 850090-10-7[4][7]
Molecular Formula C24H40O10S[4]
Molecular Weight 520.63 g/mol [4]
Alternate Names Tos-PEG6-t-Butyl ester[8]
Purity ≥98%[5]

The Role of this compound in PROTACs

The structure of this compound is specifically designed for its role as a PROTAC linker. The tosyl (Tos) group serves as a good leaving group, facilitating the coupling of the linker to a nucleophilic functional group on one of the ligands.[9] The five-unit polyethylene glycol (PEG5) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3] The tert-butyloxycarbonyl (Boc) protecting group caps a terminal amine, which can be deprotected to allow for subsequent conjugation to the second ligand.[9]

The following diagram illustrates the logical relationship of the functional components within the this compound molecule.

cluster_Tos Tosyl Group cluster_PEG PEG5 Chain cluster_C2 C2 Spacer cluster_Boc Boc Group Tos Good Leaving Group (for initial conjugation) PEG Solubility & PK Enhancement Tos->PEG covalent bond C2 Alkyl Spacer PEG->C2 covalent bond Boc Protected Amine (for second conjugation) C2->Boc covalent bond

Functional components of this compound.

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram outlines this process.

PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

The PROTAC-mediated protein degradation pathway.

The PROTAC molecule first binds to both the target protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[10] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[10] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then go on to target another protein of interest.[10]

Experimental Protocols: A Representative PROTAC Synthesis

While the precise synthetic route will vary depending on the specific ligands being conjugated, the following provides a general workflow for the synthesis of a PROTAC using a PEG-based linker like this compound. This protocol is for illustrative purposes and may require optimization for specific applications.

Materials:

  • Ligand for Protein of Interest (with a suitable functional group, e.g., a primary amine)

  • Ligand for E3 Ligase (with a suitable functional group, e.g., a hydroxyl group)

  • This compound

  • Appropriate solvents (e.g., DMF, DMSO)

  • Base (e.g., DIPEA, K2CO3)

  • Deprotection agent (e.g., TFA)

  • Coupling agents (e.g., HATU, HOBt)

  • Purification supplies (e.g., HPLC)

Workflow:

The synthesis of a PROTAC using this compound typically involves a multi-step process, as depicted in the following workflow diagram.

cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Purification A Couple E3 Ligand to This compound B Remove Boc Protecting Group A->B C Couple POI Ligand to the Deprotected Linker B->C D Purify the Final PROTAC (e.g., by HPLC) C->D

General experimental workflow for PROTAC synthesis.

Detailed Methodology:

  • First Coupling Reaction: The E3 ligase ligand is reacted with this compound. For an E3 ligase ligand with a hydroxyl group, the reaction is typically carried out in an appropriate solvent like DMF with a base such as potassium carbonate. The tosyl group on the linker is displaced by the nucleophilic hydroxyl group of the ligand. The reaction progress is monitored by a suitable analytical technique, such as LC-MS.

  • Deprotection: The resulting intermediate, now containing the E3 ligase ligand and the Boc-protected PEG linker, is treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group and expose the terminal amine.

  • Second Coupling Reaction: The deprotected intermediate is then coupled to the ligand for the protein of interest. If the POI ligand has a carboxylic acid group, standard peptide coupling reagents like HATU and HOBt can be used in a solvent such as DMF with a base like DIPEA to form an amide bond.

  • Purification: The final PROTAC product is purified, typically using preparative high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent biological evaluation.

This in-depth guide provides a foundational understanding of this compound for its application in the rapidly evolving field of targeted protein degradation. The provided information on its properties, suppliers, and a representative synthetic workflow will aid researchers in the design and synthesis of novel PROTAC-based therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Tos-PEG5-C2-Boc, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding these properties is critical for the handling, storage, and successful application of this reagent in drug discovery and development.

Introduction to this compound

This compound is a molecule composed of three key functional components: a tosyl (Tos) group, a five-unit polyethylene glycol (PEG5) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of moieties imparts specific chemical properties that are advantageous in bioconjugation and medicinal chemistry. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, the PEG linker enhances hydrophilicity and provides spatial separation, and the Boc group offers a stable yet readily cleavable protecting group for the terminal amine.

Solubility Profile

The solubility of this compound is dictated by the interplay of its constituent parts. The presence of the PEG5 chain significantly enhances its solubility in aqueous and polar organic solvents.[1][2] However, the tosyl group and the Boc-protected amine introduce some hydrophobic character.

While specific quantitative solubility data for this compound is not extensively published, its general solubility characteristics can be inferred from its structure and information provided by various suppliers.

Table 1: Expected Solubility of this compound

Solvent ClassSpecific SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM)HighThe polar nature of these solvents can effectively solvate the entire molecule. Supplier data sheets commonly list these as suitable solvents.
Polar Protic Water, Ethanol, MethanolModerate to LowThe PEG chain promotes aqueous solubility, but the hydrophobic tosyl and Boc groups may limit it. Solubility is expected to be concentration-dependent.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule, dominated by the PEG chain, makes it poorly soluble in nonpolar solvents.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. The molecule contains several functional groups with varying sensitivities to chemical and physical conditions.

Table 2: Stability Considerations for this compound

ConditionMoiety AffectedExpected StabilityDegradation Pathway
Acidic pH Boc groupLow The Boc protecting group is highly susceptible to cleavage under acidic conditions, exposing the primary amine.[3]
Neutral pH Tosyl groupModerateThe tosyl group can undergo slow hydrolysis in aqueous environments.
Basic pH Tosyl groupLow The tosyl group is susceptible to hydrolysis and elimination reactions under basic conditions.
Elevated Temperature Entire MoleculeModerateAs with most organic molecules, prolonged exposure to high temperatures can lead to degradation.
Nucleophiles Tosyl groupLow The tosyl group is an excellent leaving group and will readily react with nucleophiles.
Enzymes PEG chainModerateWhile generally considered biocompatible, some enzymes may be capable of degrading PEG chains.
Chemical Stability
  • pH Sensitivity : The primary points of instability in this compound are the Boc and tosyl groups. The Boc group is readily cleaved by acid, while the tosyl group is sensitive to both acidic and basic hydrolysis, as well as nucleophilic attack. Therefore, the molecule should be handled and stored under neutral and anhydrous conditions to maintain its integrity.

  • Storage Recommendations : For long-term storage, it is recommended to store this compound as a solid at -20°C under a dry, inert atmosphere.[1] If a stock solution is prepared, it should be in a dry, aprotic solvent such as DMSO or DMF and stored at -80°C for up to six months or at -20°C for one month to minimize degradation.[1]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the suspension to pellet the excess solid.

  • Sample Collection : Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification : Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation : Determine the solubility in mg/mL or mol/L.

Protocol for Assessing pH Stability
  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Incubation : Dissolve a known concentration of this compound in each buffer and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Analysis : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary) : Neutralize the aliquot to stop further degradation.

  • Quantification : Analyze the concentration of the remaining intact this compound in each aliquot using HPLC.

  • Data Analysis : Plot the concentration of intact molecule versus time for each pH to determine the degradation rate and half-life.

Visualizations

The following diagrams illustrate the structure of this compound and its potential degradation pathways.

Tos_PEG5_C2_Boc_Structure cluster_Tos Tosyl Group cluster_PEG PEG5 Spacer cluster_C2 C2 Linker cluster_Boc Boc Group Tos Tos PEG5 O-(CH2CH2O)5- Tos->PEG5 C2 (CH2)2 PEG5->C2 Boc NH-Boc C2->Boc

Figure 1. Molecular structure of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic/Nucleophilic Conditions A This compound B Tos-PEG5-C2-NH3+ A->B H+ C tert-Butanol + CO2 A->C D HO-PEG5-C2-Boc A->D OH- / Nu- E Tosyl-OH or Tosyl-Nu A->E B->C D->E

Figure 2. Potential degradation pathways of this compound.

Conclusion

This compound is a valuable tool in modern drug development, particularly in the synthesis of PROTACs. Its solubility is generally good in polar aprotic solvents, which is advantageous for reaction chemistry. However, researchers must be mindful of its stability, particularly its sensitivity to acidic and basic conditions, as well as nucleophiles. Proper storage and handling under anhydrous and neutral conditions are paramount to ensure its integrity and successful application in synthesis. The provided general protocols can serve as a starting point for the in-house characterization of its solubility and stability for specific applications.

References

CAS number and molecular weight of Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides a comprehensive overview of the chemical properties of Tos-PEG5-C2-Boc, a bifunctional crosslinker commonly utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule incorporates a tosyl (Tos) group, a pentaethylene glycol (PEG5) spacer, an ethylcarboxy (C2) linker, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of functional moieties allows for the covalent linkage of different molecular entities with precise control over spacing and reactivity.

Chemical Properties:

The fundamental chemical identifiers and properties of this compound are summarized in the table below. This data is essential for researchers in planning and executing synthetic protocols, as well as for the characterization of resulting conjugates.

IdentifierValue
CAS Number 850090-10-7[1][2][3][4]
Molecular Formula C24H40O10S[1]
Molecular Weight 520.63 g/mol [1]

Structural Diagram:

The structural formula of this compound is depicted below, illustrating the connectivity of the tosyl, PEG, ethyl, and Boc components.

Caption: Chemical structure of this compound.

Applications in PROTAC Development:

This compound serves as a versatile PEG-based linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG5 spacer in this compound provides a flexible and hydrophilic linkage between the E3 ligase ligand and the target protein ligand, which can be crucial for optimizing the ternary complex formation and degradation efficiency.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

G cluster_0 Synthesis of Ligand-Linker Intermediate cluster_1 Final PROTAC Assembly A 1. Deprotection of Boc group on this compound B 2. Coupling with E3 Ligase Ligand A->B Amide bond formation C 3. Displacement of Tosyl group with Target Protein Ligand B->C Nucleophilic substitution D 4. Purification and Characterization of PROTAC C->D e.g., HPLC, MS

Caption: Generalized workflow for PROTAC synthesis.

This compound is a key building block in modern drug discovery, offering a well-defined and adaptable platform for the synthesis of complex molecules like PROTACs. Its defined length, hydrophilicity, and dual-functional handles make it an invaluable tool for researchers aiming to modulate protein levels for therapeutic benefit. The provided data and diagrams serve as a foundational guide for the effective utilization of this important chemical reagent.

References

The Crucial Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design due to their unique and advantageous properties.[2][3]

This technical guide provides a comprehensive overview of the discovery and development of PEG-based PROTAC linkers, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to aid researchers in the rational design of next-generation protein degraders.

The Impact of PEG Linkers on PROTAC Efficacy and Physicochemical Properties

The incorporation of PEG linkers into PROTAC design offers several key advantages, primarily stemming from their hydrophilic and flexible nature. These properties can significantly enhance the solubility of often lipophilic PROTAC molecules, a common challenge in their development.[2][4] Furthermore, the length of the PEG linker is a critical parameter that can be fine-tuned to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5]

Quantitative Analysis of PEG Linker Length on PROTAC Activity

The optimal PEG linker length is target- and E3 ligase-dependent and must be determined empirically. The following tables summarize the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) and physicochemical properties of various PROTACs.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBN2 PEG units>5000<20[6]
BRD4CRBN4 PEG units<500>80[6]
BRD4CRBN5 PEG units<500>90[6]
ERαVHL12-atom PEG~1000~60[7]
ERαVHL16-atom PEG~250>90[7]
BTKCRBN2 PEG units~10~95[8]
BTKCRBN4 PEG units~5>95[8]
BTKCRBN6 PEG units~20~90[8]

Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficacy. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4 Degrader 1Alkyl Chain7804.5150
BRD4 Degrader 23 PEG units8503.8180
BRD4 Degrader 36 PEG units9802.9220

Table 2: Impact of PEG Linker Composition on Physicochemical Properties. cLogP is the calculated octanol-water partition coefficient, and TPSA is the topological polar surface area.

Key Signaling Pathway and Experimental Workflows

The mechanism of action of PROTACs relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The following diagrams, created using the DOT language, illustrate this pathway and a typical workflow for the development of PEG-based PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ups Ubiquitin-Proteasome System PROTAC PEG-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Identify POI and E3 Ligase Ligands B Design PEG Linker (Varying Lengths) A->B C Synthesize PROTAC Library B->C D Ternary Complex Formation Assays (SPR, ITC, etc.) C->D E Cell-based Degradation Assays (Western Blot) D->E F Determine DC50 & Dmax E->F G Pharmacokinetic (PK) Studies F->G Optimization Iterative Optimization F->Optimization H Pharmacodynamic (PD) Studies G->H I Efficacy in Disease Models H->I I->Optimization Optimization->B

Caption: A typical workflow for PROTAC design and evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEG-based PROTAC using click chemistry and for the evaluation of its degradation activity.

Synthesis of a PEG-based PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by coupling an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand via a PEG linker.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-PEG-azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or a mixture of t-BuOH/H2O

  • Deionized water

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase-PEG-linker (1.1 equivalents) in a suitable solvent (e.g., DMF or t-BuOH/H2O).

    • In a separate tube, premix the CuSO4 and THPTA solutions to form the copper-ligand complex. A typical ratio is 1:5 (CuSO4:THPTA).

    • Add the copper-ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

PEG-based linkers are indispensable tools in the design and development of effective PROTACs. Their inherent properties of hydrophilicity and flexibility, combined with the ability to precisely tune their length, provide a powerful means to overcome challenges related to solubility and to optimize the geometry of the ternary complex for efficient protein degradation. A systematic and data-driven approach to PEG linker design, supported by robust experimental validation, is crucial for advancing the field of targeted protein degradation and developing novel therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Tos-PEG5-C2-Boc linker. This versatile linker, featuring a tosyl (Tos) group for nucleophilic substitution and a Boc-protected amine, facilitates the modular construction of PROTACs. The inclusion of a five-unit polyethylene glycol (PEG) chain enhances the solubility and permeability of the final PROTAC molecule, addressing common challenges in the development of these heterobifunctional degraders.[1][2][3]

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][6]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[7][8] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade further target protein molecules.[4][7] The linker is a critical element, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[6][9] PEG-based linkers are frequently employed to improve the physicochemical properties of PROTACs, such as solubility and cell permeability.[1][3][10]

The Role of this compound in PROTAC Synthesis

This compound is a bifunctional linker designed for the sequential or convergent synthesis of PROTACs. The terminal tosyl group serves as a good leaving group for nucleophilic substitution reactions, typically with an amine or hydroxyl group on either the E3 ligase ligand or the POI ligand. The other end of the linker is a Boc-protected amine, which allows for subsequent deprotection under acidic conditions to reveal a primary amine. This amine can then be coupled to the other binding moiety, usually via an amide bond formation. The PEG5 chain provides a flexible and hydrophilic spacer, which can be crucial for achieving the optimal orientation of the two ligands for effective ternary complex formation.[1][3]

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in two main ways: a sequential synthesis where the linker is first attached to one of the ligands, followed by deprotection and coupling to the second ligand, or a convergent synthesis where the E3 ligase ligand and POI ligand are functionalized separately and then joined. Below are generalized protocols for a sequential synthesis.

Protocol 1: Coupling of this compound to the First Ligand (E3 Ligase or POI Ligand)

This protocol describes the nucleophilic substitution of the tosyl group with an amine- or hydroxyl-containing ligand.

Materials:

  • This compound

  • E3 ligase ligand or POI ligand with a free amine or hydroxyl group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, flash chromatography system)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the amine- or hydroxyl-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Protocol 2: Boc Deprotection of the Linker

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Reaction vessel

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (e.g., 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.[11]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.

Protocol 3: Coupling of the Deprotected Intermediate to the Second Ligand

This protocol describes the formation of an amide bond between the deprotected amine of the linker-ligand conjugate and a carboxylic acid on the second ligand.

Materials:

  • TFA salt of the deprotected intermediate from Protocol 2

  • The second ligand (POI or E3 ligase ligand) containing a carboxylic acid functional group

  • Anhydrous DMF

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A suitable non-nucleophilic base (e.g., DIPEA)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., HPLC)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Add the amide coupling reagents, for example, HATU (1.1-1.5 equivalents).

  • Add DIPEA (3.0-5.0 equivalents) to the mixture.

  • In a separate vial, dissolve the TFA salt of the deprotected intermediate (1.0-1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative HPLC to yield the final product.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[6][12][13] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[9][14] The following tables provide illustrative data from published studies on the impact of linker length on PROTAC performance for different targets. While these PROTACs were not synthesized with this compound specifically, the data demonstrates the general principle of linker optimization.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [14]

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG312>1000<20
PEG415500~50
PEG5 18 100 >80
PEG621250~60

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [15]

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether7Inactive<10
Alkyl/Ether12800~70
Alkyl/Ether (PEG-like) 21 3 96
Alkyl/Ether2929276

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Polyubiquitination E2 E2 (Ub-loaded) E2->Ternary_Complex Ub Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action for a PROTAC synthesized with this compound.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Ligand 1 (E3 or POI) + this compound Step1 Protocol 1: Coupling (Nucleophilic Substitution) Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Deprotected Intermediate (TFA Salt) Step2->Intermediate2 Step3 Protocol 3: Amide Coupling (e.g., HATU) Intermediate2->Step3 Ligand2 Ligand 2 (POI or E3) with COOH Ligand2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Cell_Culture Cell Culture & Treatment with PROTAC Final_PROTAC->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis: Determine DC50 & Dmax Western_Blot->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG5-C2-Boc is a heterobifunctional polyethylene glycol (PEG) linker of high utility in bioconjugation, medicinal chemistry, and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] This linker features a tosyl (tosylate) group at one terminus and a Boc-protected amine at the other, connected by a five-unit PEG chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for the facile introduction of various functional groups.[2] The Boc-protected amine provides a stable, yet readily deprotectable, handle for subsequent conjugation steps. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

These application notes provide detailed protocols for the nucleophilic substitution of the tosyl group on this compound with a variety of nucleophiles, enabling the synthesis of a diverse range of functionalized PEG linkers.

Reaction Mechanism: Nucleophilic Substitution

The core reaction involves the displacement of the tosylate leaving group by a nucleophile in an SN2 reaction. The general mechanism is depicted below.

Caption: General SN2 reaction mechanism on this compound.

Experimental Protocols

The following protocols provide methodologies for the substitution of the tosyl group with azide, thioacetate (a thiol precursor), and amine nucleophiles. These reactions are foundational for creating versatile linkers for further conjugation.

Protocol 1: Synthesis of Azido-PEG5-C2-Boc

This protocol describes the conversion of the tosyl group to an azide group, which is a versatile functional group for "click chemistry" reactions.

Workflow:

Azide_Synthesis_Workflow cluster_workflow Azide Synthesis Workflow A Dissolve this compound and NaN₃ in DMF B Heat reaction mixture at 90°C overnight A->B C Cool to room temperature and filter B->C D Remove DMF under vacuum C->D E Dissolve in DCM D->E F Wash with brine and water E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of Azido-PEG5-C2-Boc.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (5 equivalents) to the solution.

  • Stir the reaction mixture at 90°C overnight under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, filter the mixture to remove any inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the crude product in DCM and transfer to a separatory funnel.

  • Wash the organic layer twice with brine and twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG5-C2-Boc.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ReactantProductSolventTemperatureTimeYield
α-Tosyl-ω-hydroxyl PEGα-Azide-ω-hydroxyl PEGDMF90°COvernight>95%

Note: This data is based on a similar reaction with a tosylated PEG. Yields for this compound are expected to be comparable.

Protocol 2: Synthesis of Thioacetyl-PEG5-C2-Boc

This protocol introduces a protected thiol group (thioacetate), which can be later deprotected to yield a free thiol for conjugation to maleimides or for disulfide bond formation.

Workflow:

Thiol_Synthesis_Workflow cluster_workflow Thioacetate Synthesis Workflow A Dissolve this compound in anhydrous DMF B Add K₂CO₃ and potassium thioacetate A->B C Stir at room temperature overnight B->C D Remove DMF under vacuum C->D E Dissolve in DCM D->E F Filter and treat with activated charcoal E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of Thioacetyl-PEG5-C2-Boc.

Materials:

  • This compound

  • Potassium thioacetate (KSAc)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Activated charcoal

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add potassium carbonate (5 equivalents) and potassium thioacetate (5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Remove the DMF by rotary evaporation.

  • Dissolve the crude product in DCM, filter to remove salts, and treat with activated charcoal for 2 hours.

  • Filter the solution over a pad of celite and wash with DCM.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data (Representative):

ReactantProductSolventTemperatureTimeYield
α-Azide-ω-tosyl PEGα-Azide-ω-thioacetate PEGDMFRoom Temp.Overnight>95%

Note: This data is based on a similar reaction with a tosylated PEG. Yields for this compound are expected to be comparable.

Protocol 3: Synthesis of Amino-PEG5-C2-Boc (via Azide Reduction)

Direct substitution of the tosyl group with ammonia can be challenging. A more reliable two-step method involves the synthesis of the azide intermediate (Protocol 1) followed by its reduction to a primary amine. The Staudinger reaction is a common method for this transformation.

Workflow:

Amine_Synthesis_Workflow cluster_workflow Amine Synthesis via Azide Reduction A Dissolve Azido-PEG5-C2-Boc in Methanol B Add Triphenylphosphine (PPh₃) A->B C Reflux overnight B->C D Cool to room temperature C->D E Remove solvent under vacuum D->E F Dissolve in DCM E->F G Precipitate in diethyl ether F->G H Collect product by filtration G->H

Caption: Workflow for the synthesis of Amino-PEG5-C2-Boc.

Materials:

  • Azido-PEG5-C2-Boc (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve Azido-PEG5-C2-Boc (1 equivalent) in methanol.

  • Add triphenylphosphine (3 equivalents) to the solution.

  • Reflux the reaction mixture overnight under an inert atmosphere.

  • After cooling to room temperature, remove the solvent by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM.

  • Add the DCM solution dropwise to a stirred solution of diethyl ether to precipitate the product.

  • Collect the precipitated product by filtration and dry under vacuum.

Quantitative Data (Representative):

ReactantProductSolventTemperatureTimeYield
α-Azide-ω-hydroxyl PEGα-Amine-ω-hydroxyl PEGMeOHRefluxOvernight95%

Note: This data is based on a similar reaction with an azido-PEG. Yields for Azido-PEG5-C2-Boc are expected to be comparable.

Boc Deprotection Protocol

To utilize the amine functionality of the synthesized PEG linkers, the Boc protecting group must be removed. This is typically achieved under acidic conditions.

Workflow:

Boc_Deprotection_Workflow cluster_workflow Boc Deprotection Workflow A Dissolve Boc-protected PEG in DCM (0.1-0.2 M) B Cool to 0°C A->B C Add TFA (20-50% v/v) B->C D Stir at 0°C for 30 min, then warm to RT C->D E Monitor reaction by TLC/LC-MS (1-2 hours) D->E F Concentrate under reduced pressure E->F G Co-evaporate with toluene (3x) F->G H Use TFA salt directly or neutralize G->H

Caption: Workflow for the Boc deprotection of PEG linkers.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

  • Anhydrous sodium sulfate (for neutralization, optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene three times.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Summary of Quantitative Data

Starting MaterialNucleophile/ReagentProductYield (Representative)
This compoundSodium AzideAzido-PEG5-C2-Boc>95%
This compoundPotassium ThioacetateThioacetyl-PEG5-C2-Boc>95%
Azido-PEG5-C2-BocTriphenylphosphineAmino-PEG5-C2-Boc~95%
Boc-protected PEG-AmineTrifluoroacetic AcidDeprotected PEG-Amine (TFA Salt)Quantitative

Conclusion

The protocols outlined in these application notes provide a robust framework for the functionalization of this compound through nucleophilic substitution reactions. By employing these methods, researchers can efficiently synthesize a variety of PEG linkers with tailored functionalities, which are critical for the development of advanced therapeutics and bioconjugates. The high yields and straightforward procedures make these reactions amenable to a wide range of applications in drug discovery and development.

References

Application Notes and Protocols: Coupling Tos-PEG5-C2-Boc to a Ligand of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful coupling of the bifunctional linker, Tos-PEG5-C2-Boc, to a ligand of interest, a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical principles, experimental protocols, and relevant biological context for utilizing this versatile linker.

Introduction to this compound

This compound is a heterobifunctional linker featuring a tosyl (Tos) group, a five-unit polyethylene glycol (PEG) chain, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This architecture offers several advantages in bioconjugation and drug development:

  • Tosyl Group: The tosylate is an excellent leaving group, facilitating efficient nucleophilic substitution reactions, typically with primary or secondary amines on the ligand of interest.

  • PEG5 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugate, which can improve pharmacokinetic properties.[1] The length of the PEG linker is also a critical parameter in optimizing the efficacy of molecules like PROTACs.[2]

  • Boc-Protected Amine: The Boc group provides a stable protecting group for the terminal amine, which can be readily removed under mild acidic conditions to allow for subsequent conjugation steps.[3]

This linker is particularly well-suited for the synthesis of PROTACs, which are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4]

Application: Synthesis of an Estrogen Receptor α (ERα) PROTAC

A prominent application of this linker is in the development of PROTACs targeting the Estrogen Receptor α (ERα), a key driver in many breast cancers.[4][5] By coupling an ERα-binding ligand to one end of the linker and an E3 ligase-recruiting ligand (after deprotection of the Boc group) to the other, a PROTAC can be synthesized to trigger the degradation of ERα.

Signaling Pathway Context: ERα Degradation by PROTACs

The following diagram illustrates the mechanism by which an ERα-targeting PROTAC induces the degradation of its target protein.

ERa_PROTAC_Pathway Mechanism of ERα Degradation by a PROTAC cluster_0 Cellular Environment ERa Estrogen Receptor α (ERα) Ternary_Complex Ternary Complex (ERα-PROTAC-E3 Ligase) PROTAC ERα-PEG-E3 Ligand (PROTAC) PROTAC->ERa Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin (Ub) Polyubiquitination Polyubiquitination of ERα Ub->Polyubiquitination Transfer Proteasome 26S Proteasome Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation Ternary_Complex->Polyubiquitination Induces Proximity Polyubiquitination->Proteasome Recognition

Caption: Mechanism of ERα degradation mediated by a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound to an amine-containing ligand of interest and the subsequent deprotection of the Boc group. Optimization of these protocols for specific ligands may be necessary.

Protocol 1: Coupling of this compound to an Amine-Containing Ligand

This protocol describes a nucleophilic substitution (SN2) reaction between the tosylated linker and a primary or secondary amine on the ligand.

Materials:

  • This compound

  • Amine-containing ligand of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Temperature control system (e.g., oil bath)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or ACN.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) or K₂CO₃ (3.0-5.0 equivalents) to the solution. The base acts as a scavenger for the tosic acid byproduct.

  • Addition of Linker: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature to 40-60 °C to increase the reaction rate.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (amine-containing ligand) is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter the solid.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Ligand-PEG5-C2-Boc) by flash column chromatography or preparative HPLC to obtain the desired compound.

Protocol 2: Boc Deprotection of Ligand-PEG5-C2-Boc

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then available for further conjugation.[6]

Materials:

  • Ligand-PEG5-C2-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation: Set up the reaction under an inert atmosphere.

  • Dissolution: Dissolve the Ligand-PEG5-C2-Boc in anhydrous DCM.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene (3x).[6]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, filter, and concentrate to yield the free amine.

Data Presentation

The following tables summarize typical quantitative data for the coupling and deprotection reactions. Please note that actual results may vary depending on the specific ligand and reaction conditions.

Table 1: Quantitative Data for Coupling of this compound with a Model Amine Ligand

ParameterValueMethod of Determination
Equivalents of this compound 1.2N/A
Equivalents of Base (DIPEA) 2.5N/A
Solvent DMFN/A
Temperature 50 °CThermocouple
Reaction Time 18 hoursTLC, LC-MS
Yield 70-85%Isolated yield after purification
Purity >95%HPLC, NMR

Table 2: Quantitative Data for Boc Deprotection

ParameterValueMethod of Determination
Solvent DCMN/A
Reagent 25% TFA in DCMN/A
Temperature 0 °C to Room TempThermocouple
Reaction Time 1.5 hoursTLC, LC-MS
Yield >95% (quantitative)Isolated yield (as TFA salt)
Purity >98%HPLC, NMR

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of the chemical transformations.

experimental_workflow Experimental Workflow: PROTAC Synthesis start Start coupling Step 1: Coupling Reaction (Ligand + this compound) start->coupling monitoring1 Reaction Monitoring (TLC, LC-MS) coupling->monitoring1 workup1 Work-up and Purification (Extraction, Chromatography) monitoring1->workup1 Reaction Complete intermediate Intermediate Product: Ligand-PEG5-C2-Boc workup1->intermediate deprotection Step 2: Boc Deprotection (TFA/DCM) intermediate->deprotection monitoring2 Reaction Monitoring (TLC, LC-MS) deprotection->monitoring2 workup2 Work-up (Solvent Removal) monitoring2->workup2 Reaction Complete final_product Final Product: Ligand-PEG5-C2-NH2 (TFA Salt) workup2->final_product end End final_product->end

Caption: Overall experimental workflow for linker conjugation.

logical_relationship Logical Relationship of Chemical Transformations cluster_reactants Starting Materials cluster_products Products Ligand_NH2 Ligand-NH₂ SN2_Reaction SN2 Reaction (+ Base, Solvent, Heat) Ligand_NH2->SN2_Reaction Tos_PEG_Boc Tos-PEG₅-C₂-Boc Tos_PEG_Boc->SN2_Reaction Ligand_PEG_Boc Ligand-NH-PEG₅-C₂-Boc Boc_Deprotection Boc Deprotection (+ TFA/DCM) Ligand_PEG_Boc->Boc_Deprotection Ligand_PEG_NH2 Ligand-NH-PEG₅-C₂-NH₂ SN2_Reaction->Ligand_PEG_Boc Boc_Deprotection->Ligand_PEG_NH2

Caption: Logical flow of the chemical synthesis steps.

References

Application Notes and Protocols for Tos-PEG5-C2-Boc in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tos-PEG5-C2-Boc in the context of cell culture experiments. As this compound is a polyethylene glycol (PEG)-based linker primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document will focus on the experimental setup for a hypothetical PROTAC, herein referred to as PROTAC-T , synthesized using this linker.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The this compound linker connects the target protein ligand and the E3 ligase ligand in the PROTAC-T molecule, and its PEG component enhances solubility and cell permeability.[][5]

Mechanism of Action and Signaling Pathway

PROTAC-T functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[6][7] The process involves the formation of a ternary complex between the target protein, PROTAC-T, and an E3 ubiquitin ligase.[3][8] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6][9]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC-T PROTAC_bound PROTAC-T PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI POI_bound->Ub_POI PROTAC_bound->E3_bound E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-T mediated protein degradation pathway.

Experimental Protocols

Prior to commencing experiments, it is crucial to properly handle and prepare the PROTAC-T compound.

2.1. Reagent Preparation and Storage

ParameterRecommendation
Storage (Solid) Store at -20°C for up to 3 years or at 4°C for up to 2 years.
Storage (Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][10]
Solvent DMSO is a commonly used solvent for preparing stock solutions.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
Working Solution Preparation Dilute the stock solution in cell culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

2.2. Protocol 1: Assessment of Target Protein Degradation by Western Blot

This protocol is designed to quantify the degradation of the target protein in response to PROTAC-T treatment.[1]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Adherence B 2. PROTAC-T Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis G->H

Caption: Workflow for Western blot analysis of protein degradation.

Methodology:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC-T Treatment: Treat the cells with a range of PROTAC-T concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities.[11]

Data Presentation: Target Protein Degradation

PROTAC-T Concentration% Degradation (24h)DC₅₀ (nM)
0 nM (Vehicle)0%\multirow{5}{*}{15}
1 nM25%
10 nM48%
100 nM85%
1 µM95%

Note: The data presented are hypothetical and for illustrative purposes.

2.3. Protocol 2: Cell Viability Assay

This protocol assesses the cytotoxic effects of PROTAC-T on the cultured cells. Assays such as CCK-8 or CellTiter-Glo are commonly used.[12][]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC-T Treatment: Treat the cells with a serial dilution of PROTAC-T for a predetermined duration (e.g., 72 hours).

  • Assay: Add the CCK-8 or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Data Presentation: Cell Viability

PROTAC-T Concentration% Cell Viability (72h)IC₅₀ (µM)
0 µM (Vehicle)100%\multirow{5}{*}{>10}
0.1 µM98%
1 µM95%
10 µM92%
100 µM55%

Note: The data presented are hypothetical and for illustrative purposes.

Logical Relationships in PROTAC Development

The development and characterization of a PROTAC involve a logical progression of experiments to establish its efficacy and safety profile.

PROTAC_Development_Logic cluster_dev PROTAC Development and Evaluation A PROTAC-T Synthesis (using this compound linker) B Biochemical Assays (Binding to Target and E3 Ligase) A->B C Cell-Based Assays B->C D Target Protein Degradation (Western Blot) C->D E Cell Viability/Cytotoxicity (CCK-8, CTG) C->E F Downstream Pathway Analysis D->F G In vivo Studies E->G F->G

Caption: Logical workflow for PROTAC development.

Conclusion

The use of the this compound linker in the synthesis of PROTACs like the hypothetical PROTAC-T offers a promising strategy for targeted protein degradation. The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for researchers to effectively design, execute, and interpret experiments in a cell culture setting. Careful optimization of experimental conditions and thorough analysis are crucial for the successful development of novel PROTAC-based therapeutics.

References

Application of Tos-PEG5-C2-Boc in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tos-PEG5-C2-Boc in Targeted Protein Degradation

This compound is a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). The this compound linker plays a crucial role in the PROTAC molecule by connecting a ligand that binds to the POI with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The polyethylene glycol (PEG) component of the linker enhances solubility and can influence the cell permeability of the final PROTAC molecule.

Mechanism of Action

A PROTAC molecule synthesized using the this compound linker operates through a catalytic mechanism. It facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

While specific degradation data for PROTACs utilizing the this compound linker is not publicly available, the following table serves as a template for presenting key quantitative metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC Compound IDTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
Example PROTAC Ae.g., BRD4e.g., HeLae.g., 24DataData
Example PROTAC Be.g., BCR-ABLe.g., K562e.g., 48DataData

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized with the this compound linker.

Experimental_Workflow start Start: PROTAC Synthesis (using this compound) cell_culture 1. Cell Culture and Treatment start->cell_culture western_blot 2. Western Blot for Protein Degradation cell_culture->western_blot ubiquitination_assay 3. Ubiquitination Assay cell_culture->ubiquitination_assay viability_assay 4. Cell Viability Assay cell_culture->viability_assay data_analysis 5. Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ubiquitination_assay->data_analysis viability_assay->data_analysis end End: PROTAC Evaluation data_analysis->end

General experimental workflow for PROTAC evaluation.

Protocol 1: Synthesis of a PROTAC using this compound (General Scheme)

This protocol outlines a general synthetic strategy. The specific reaction conditions may need to be optimized based on the POI ligand and E3 ligase ligand.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a deprotection reagent (e.g., trifluoroacetic acid) to remove the Boc protecting group.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction and extract the deprotected linker.

  • Purify the product by column chromatography.

Step 2: Coupling with the First Ligand (e.g., POI Ligand)

  • Dissolve the deprotected linker and the POI ligand (with a suitable reactive group, e.g., a carboxylic acid) in an appropriate solvent (e.g., dimethylformamide).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purify the resulting conjugate by preparative high-performance liquid chromatography (HPLC).

Step 3: Coupling with the Second Ligand (e.g., E3 Ligase Ligand)

  • The tosyl group of the linker-POI conjugate can be displaced by a nucleophilic group (e.g., an amine or hydroxyl) on the E3 ligase ligand.

  • Dissolve the linker-POI conjugate and the E3 ligase ligand in a suitable solvent (e.g., dimethylformamide).

  • Add a base (e.g., potassium carbonate) to facilitate the reaction.

  • Heat the reaction if necessary and monitor its progress by TLC or LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation[1][2]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.[1]

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.[1]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer.[2]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody.[2]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

Protocol 3: In-Cell Ubiquitination Assay[3][4]

Materials:

  • Cell line of interest

  • PROTAC stock solution

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

  • Cell Lysis: Lyse the cells with a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the protein from the beads.

    • Perform a Western blot as described in Protocol 2, using an antibody against ubiquitin to detect the ubiquitinated target protein. An increase in the ubiquitin signal in the PROTAC-treated samples indicates successful ubiquitination.

Protocol 4: Cell Viability Assay (MTT Assay)[5][6][7]

Materials:

  • Cell line of interest

  • PROTAC stock solution

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration for 50% inhibition of cell growth).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, target proteins, and PROTAC molecules.

References

Application Notes and Protocols for Tos-PEG5-C2-Boc in Targeted Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex, all of which impact the efficiency of protein degradation.[3][6][7] Tos-PEG5-C2-Boc is a polyethylene glycol (PEG)-based linker precursor widely used in the synthesis of PROTACs.[8][9] The PEG moiety enhances the hydrophilicity and solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.[6][10] The tosyl (Tos) group is a good leaving group for nucleophilic substitution, facilitating the conjugation to an E3 ligase ligand, while the Boc-protected amine allows for subsequent deprotection and linkage to the POI ligand.[11]

These application notes provide an overview of the application of this compound in the synthesis of PROTACs and detailed protocols for the experimental evaluation of the resulting protein degraders.

Mechanism of Action

A PROTAC synthesized using the this compound linker operates through the general mechanism of action for targeted protein degradation.

PROTAC_Mechanism

Caption: General mechanism of PROTAC-induced protein degradation.

The process begins with the PROTAC molecule entering the cell. Once inside, it simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[12] This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[13] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[13]

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. The key parameters are the maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation is achieved (DC50).[14][15]

ParameterDescriptionTypical Range
DC50 The concentration of the PROTAC required to degrade 50% of the target protein after a specific time.pM to µM
Dmax The maximum percentage of protein degradation achievable with the PROTAC.>80% is desirable
Time to Dmax The time point at which the maximum degradation is observed.4 to 24 hours

Note: The specific values for DC50, Dmax, and time to Dmax are highly dependent on the specific POI, E3 ligase, cell line, and the overall structure of the PROTAC molecule.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate a PROTAC synthesized using a this compound-derived linker.

Experimental_Workflow Start Synthesize PROTAC using this compound Degradation_Assay Western Blot for Protein Degradation Start->Degradation_Assay Ternary_Complex_Assay Co-Immunoprecipitation for Ternary Complex Formation Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro / In-Cell Ubiquitination Assay Start->Ubiquitination_Assay Data_Analysis Determine DC50 & Dmax Degradation_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[14]

Materials:

  • Cells expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Include a vehicle-only control.

  • Incubation: Aspirate the old medium and add the medium containing the different concentrations of the PROTAC. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[14]

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.[4]

Materials:

  • Cells expressing the target protein and the E3 ligase of interest

  • PROTAC and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold PBS

  • Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors)

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)

  • Primary antibodies against the POI and the E3 ligase (for Western blotting)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated POI. Treat the cells with the PROTAC or DMSO for 4-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with non-denaturing lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-E3 ligase antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using primary antibodies against the POI and the E3 ligase. An increased signal for the POI in the sample immunoprecipitated with the E3 ligase antibody in the presence of the PROTAC indicates the formation of the ternary complex.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the POI induced by the PROTAC in a cell-free system.[5]

Materials:

  • Recombinant purified POI

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme

  • Recombinant E3 ubiquitin ligase complex

  • Ubiquitin

  • Biotinylated ubiquitin (for detection)

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate (for detection of biotinylated ubiquitin)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, recombinant E1, E2, E3 ligase, POI, ubiquitin (including a fraction of biotinylated ubiquitin), ATP, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with an antibody against the POI or with streptavidin-HRP to detect the incorporation of biotinylated ubiquitin.

    • A high molecular weight smear or ladder of bands corresponding to the ubiquitinated POI should be observed in the presence of the PROTAC, indicating successful ubiquitination.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. The PEG linker it provides can confer favorable properties to the resulting degrader molecules. The experimental protocols detailed in these application notes provide a comprehensive framework for researchers to evaluate the efficacy of their synthesized PROTACs in inducing the ubiquitination and degradation of target proteins. Careful execution of these experiments will enable the determination of key efficacy parameters and provide mechanistic insights into the action of novel protein degraders.

References

Step-by-Step Guide for Incorporating Tos-PEG5-C2-Boc into a PROTAC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the Tos-PEG5-C2-Boc linker into a Proteolysis Targeting Chimera (PROTAC). These application notes and protocols are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker connecting the POI ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.[3][] PEG linkers, such as this compound, are frequently used to improve solubility and optimize the spatial orientation of the ternary complex (POI-PROTAC-E3 ligase).[3][2][5][6]

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[7][8][9] This guide will detail the synthetic strategy, experimental protocols, and characterization methods for incorporating this specific linker.

Synthetic Strategy Overview

The incorporation of this compound into a PROTAC typically involves a multi-step synthesis. The general strategy involves the sequential coupling of the linker with the E3 ligase ligand and the POI ligand. The tosyl (Tos) group is a good leaving group for nucleophilic substitution, while the Boc-protected amine (Boc) can be deprotected to reveal a primary amine for subsequent coupling reactions.

The choice of synthetic route will depend on the available functional groups on the POI and E3 ligase ligands. A common approach is to first react the tosyl group of the linker with a nucleophilic handle (e.g., a hydroxyl or amine group) on one of the ligands. Following this, the Boc protecting group is removed, and the resulting amine is coupled with the other ligand, typically via an amide bond formation.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis POI_Ligand POI Ligand (with reactive handle) Step1 Step 1: First Coupling Reaction (e.g., Nucleophilic Substitution) POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Step3 Step 3: Second Coupling Reaction (e.g., Amide Coupling) E3_Ligase_Ligand->Step3 Linker This compound Linker->Step1 Step2 Step 2: Deprotection (Boc Removal) Step1->Step2 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification PROTAC Final PROTAC Molecule Purification->PROTAC Characterization Characterization (LC-MS, NMR) PROTAC->Characterization Biological_Evaluation Biological Evaluation (Degradation Assays) PROTAC->Biological_Evaluation

A generalized workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Materials and Reagents
  • Linker: this compound

  • Ligands: POI ligand and E3 ligase ligand with appropriate functional groups (e.g., -OH, -NH2, -COOH)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water

  • Reagents for Coupling:

    • For nucleophilic substitution: Sodium hydride (NaH) or Potassium carbonate (K2CO3)

    • For amide coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIPEA (N,N-Diisopropylethylamine)

  • Reagents for Deprotection: Trifluoroacetic acid (TFA)

  • Purification: Silica gel for column chromatography, Preparative HPLC system

Step-by-Step Synthesis Protocol

Step 1: Coupling of this compound with the First Ligand (e.g., POI Ligand with a Hydroxyl Group)

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq), to the solution at 0 °C and stir for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the POI-Linker-Boc intermediate.

  • Characterize the intermediate by LC-MS and ¹H NMR.

Step 2: Boc Deprotection

  • Dissolve the purified POI-Linker-Boc intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The resulting POI-Linker-NH2 can be used in the next step without further purification, or after a simple workup if necessary.

Step 3: Coupling with the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid Group)

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.[5]

  • Add a solution of the POI-Linker-NH2 intermediate (from Step 2) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR.

Characterization and Evaluation Protocols

Thorough characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.

Analytical Characterization
Technique Purpose Typical Observations
LC-MS To monitor reaction progress, assess purity, and confirm molecular weight.Expected mass-to-charge ratio (m/z) for intermediates and the final product.
¹H and ¹³C NMR To confirm the chemical structure of the final PROTAC and key intermediates.Characteristic peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
HRMS To determine the exact mass and confirm the elemental composition.High-resolution mass data consistent with the calculated molecular formula.
Preparative HPLC To purify the final PROTAC to a high degree of purity (>95%).A single major peak corresponding to the PROTAC molecule.
Biological Evaluation

Protocol: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Protocol: Ternary Complex Formation Assay (e.g., TR-FRET)

  • Reagents: Labeled POI and E3 ligase (e.g., with fluorescent dyes for FRET), synthesized PROTAC, and assay buffer.

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[5]

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[5]

  • Measurement: Read the plate on a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

  • Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.

Data Presentation

Quantitative data from biological assays should be summarized in tables for easy comparison.

Table 1: PROTAC-Mediated Degradation of POI

PROTAC Concentration (nM)% POI Degradation (Mean ± SD)DC₅₀ (nM)Dₘₐₓ (%)
0.1
1
10
100
1000

DC₅₀: Concentration of PROTAC required to induce 50% degradation of the POI. Dₘₐₓ: Maximum percentage of degradation achieved.

Table 2: Ternary Complex Formation

PROTAC Concentration (nM)TR-FRET Signal (Arbitrary Units)Kᴅ (nM)
0.1
1
10
100
1000

Kᴅ: Dissociation constant for the ternary complex.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in coupling reactions Incomplete reaction, side reactions, or poor activation of reagents.Optimize reaction conditions (temperature, time, stoichiometry of reagents). Ensure all reagents and solvents are anhydrous.
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the mobile phase for column chromatography or the gradient for HPLC.
No protein degradation observed Poor cell permeability, unstable PROTAC, or inability to form a stable ternary complex.Modify the linker to improve physicochemical properties. Confirm target engagement of both ligands.

By following these detailed protocols and application notes, researchers can effectively incorporate the this compound linker into their PROTAC design and development pipeline, facilitating the generation of novel protein degraders.

References

Application Notes and Protocols for the Analytical Characterization of Tos-PEG5-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of PROTACs containing the Tos-PEG5-C2-Boc linker. This linker features a polyethylene glycol (PEG) chain, which is often incorporated to enhance solubility and optimize the geometry of the ternary complex for efficient protein degradation.[3]

I. PROTAC Mechanism of Action & Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] A common target for PROTACs is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. The degradation of BRD4 has shown therapeutic potential in various cancers.[4]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: PROTAC Mechanism of Action.

II. Experimental Workflow for PROTAC Characterization

The characterization of a novel PROTAC is a multi-step process that involves confirming its chemical identity, assessing its ability to form a ternary complex, and evaluating its biological activity in vitro and in vivo.[5]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_invitro In Vitro Cellular Assays cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis Purification Purification (SEC, RP-HPLC) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Binary_Binding Binary Binding Assays (SPR, ITC) Structural_Analysis->Binary_Binding Purity_Analysis->Binary_Binding Ternary_Complex_Formation Ternary Complex Formation (TR-FRET, FP) Binary_Binding->Ternary_Complex_Formation Ubiquitination_Assay In vitro Ubiquitination Ternary_Complex_Formation->Ubiquitination_Assay Cell_Permeability Cell Permeability Assays Ubiquitination_Assay->Cell_Permeability Target_Degradation Target Protein Degradation (Western Blot, In-Cell Western) Cell_Permeability->Target_Degradation Cytotoxicity Cytotoxicity Assays Target_Degradation->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Cytotoxicity->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Figure 2: General Experimental Workflow.

III. Analytical Techniques and Protocols

A. Chemical Synthesis and Purification

PROTACs with a this compound linker are typically synthesized through multi-step organic chemistry routes. The final product requires rigorous purification to remove unreacted starting materials and byproducts.

Protocol 1: Purification of PEGylated PROTACs [6]

  • Size Exclusion Chromatography (SEC):

    • Objective: To separate the PROTAC from smaller impurities.

    • Column: High-resolution SEC column suitable for the molecular weight of the PROTAC.

    • Mobile Phase: Phosphate-buffered saline (PBS) or a similar buffered saline solution.

    • Procedure:

      • Equilibrate the column with at least two column volumes of the mobile phase.

      • Dissolve the crude PROTAC mixture in the mobile phase and filter through a 0.22 µm filter.

      • Inject the sample and collect fractions corresponding to the PROTAC peak.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Objective: To achieve high purity by separating the target PROTAC from closely related impurities.

    • Column: C18 or C8 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure:

      • Equilibrate the column with a low percentage of Mobile Phase B.

      • Inject the sample.

      • Elute the product using a linear gradient of Mobile Phase B.

      • Collect the peak corresponding to the pure PROTAC and lyophilize the collected fractions.

B. Structural and Purity Analysis

1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized PROTAC.

Protocol 2: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or similar.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the PROTAC in DMSO to a final concentration of 1 mg/mL.

2. Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the synthesized PROTAC. High-resolution mass spectrometry (HRMS) provides the exact mass.[7]

Protocol 3: LC-MS/MS Analysis [1][8]

  • System: A UPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the PROTAC.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Full scan and product ion scan modes.

  • Sample Preparation: Dilute the purified PROTAC in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the PROTAC and confirm the connectivity of the warhead, linker, and E3 ligase ligand.[9]

Protocol 4: 1H and 13C NMR Spectroscopy

  • Spectrometer: Bruker 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), depending on the solubility of the PROTAC.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified PROTAC in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Standard 1H, 13C, COSY, HSQC, and HMBC experiments to assign all proton and carbon signals and confirm the structure.

C. Biophysical and Biochemical Characterization

1. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize this interaction.[10]

Protocol 5: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [10]

  • Objective: To quantify the formation of the ternary complex in solution.

  • Principle: A FRET signal is generated when a donor fluorophore on one binding partner (e.g., E3 ligase) comes into close proximity with an acceptor fluorophore on the other binding partner (e.g., target protein) upon PROTAC-induced complex formation.

  • Reagents:

    • Tagged E3 ligase (e.g., His-tagged VHL or CRBN).

    • Tagged target protein (e.g., GST-tagged BRD4).

    • Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Tb).

    • Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-GST-d2).

    • PROTAC compound.

  • Procedure:

    • In a 384-well plate, add the tagged E3 ligase, tagged target protein, and varying concentrations of the PROTAC.

    • Incubate to allow for complex formation.

    • Add the donor and acceptor antibodies.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a plate reader.

PROTAC ConcentrationTR-FRET Ratio (665nm/620nm)
0 nM0.15
1 nM0.35
10 nM0.85
100 nM1.50
1 µM1.20
10 µM0.60
Table 1: Representative TR-FRET data showing the characteristic "hook effect" at high PROTAC concentrations.

2. In Vitro Degradation Assays

Protocol 6: Western Blotting for Target Protein Degradation [4]

  • Objective: To visually assess the degradation of the target protein in cells treated with the PROTAC.

  • Procedure:

    • Plate cells (e.g., a cancer cell line expressing the target protein) in a 6-well plate.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescence substrate.

PROTAC Concentration (nM)% BRD4 Remaining (relative to vehicle)
0100
185
1050
10015
100010
Table 2: Representative quantitative data from a Western blot analysis showing dose-dependent degradation of BRD4.

Protocol 7: In-Cell Western™ Assay

  • Objective: To quantify target protein degradation in a high-throughput format.

  • Procedure:

    • Plate cells in a 96-well or 384-well plate.

    • Treat with the PROTAC as for Western blotting.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the target protein and a normalization antibody (e.g., for total protein).

    • Incubate with fluorescently labeled secondary antibodies.

    • Scan the plate on an imaging system (e.g., LI-COR Odyssey).

ParameterValue
DC50 (Degradation Concentration 50%)25 nM
Dmax (Maximum Degradation)>90%
Table 3: Key degradation parameters determined from in-cell western data.

IV. In Vivo Evaluation

For PROTACs that show promising in vitro activity, in vivo studies are necessary to evaluate their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles.[11]

Protocol 8: In Vivo Pharmacodynamic Study

  • Objective: To assess the degradation of the target protein in vivo.

  • Animal Model: Tumor xenograft model in mice.

  • Procedure:

    • Administer the PROTAC to the mice via a suitable route (e.g., intraperitoneal or oral).

    • At various time points post-dosing, collect tumor and/or tissue samples.

    • Prepare tissue lysates and analyze target protein levels by Western blot or ELISA.

Time Post-Dose (hours)% Target Protein in Tumor (relative to vehicle)
0100
460
830
2425
4855
Table 4: Representative pharmacodynamic data showing target protein degradation and resynthesis over time in a tumor xenograft model.

Conclusion

The analytical characterization of PROTACs containing the this compound linker requires a multi-faceted approach encompassing chemical, biophysical, and biological assays. The protocols and techniques outlined in this document provide a robust framework for researchers to thoroughly evaluate the purity, structure, and function of their novel PROTAC molecules, ultimately guiding the development of new targeted protein degraders.

References

Application Notes & Protocols: A Case Study in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the experimental workflow and data analysis for a representative Proteolysis Targeting Chimera (PROTAC). While the specific linker "Tos-PEG5-C2-Boc" is a versatile building block for PROTAC synthesis, public-domain case studies detailing its direct use in a named, successful PROTAC are limited. Therefore, we present a composite case study based on well-established principles and data from the development of highly successful PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. The protocols and principles outlined here are directly applicable to PROTACs synthesized using various linkers, including PEG-based linkers like the one specified.

Introduction to BET-Targeting PROTACs

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene expression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. PROTACs designed to target BRD4 link a BRD4-binding molecule (e.g., a derivative of the inhibitor JQ1) to an E3 ligase-recruiting ligand (e.g., pomalidomide or a VHL ligand). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4, effectively removing the protein from the cell.

Experimental Workflow for PROTAC Development

The development and characterization of a novel PROTAC follows a structured workflow, from initial synthesis to in vivo validation. This process ensures a thorough evaluation of the molecule's efficacy, selectivity, and mechanism of action.

PROTAC_Development_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Validation cluster_cellular 3. Cellular Assays cluster_invivo 4. In Vivo Evaluation synthesis PROTAC Synthesis (Ligand-Linker-Ligand) purification Purification & QC (HPLC, MS, NMR) synthesis->purification binding Target Binding Assays (SPR, ITC, FP) purification->binding ternary Ternary Complex Formation (TR-FRET, SPR) binding->ternary degradation Target Degradation (Western Blot, Proteomics) ternary->degradation selectivity Selectivity Profiling (Global Proteomics) degradation->selectivity functional Functional Assays (Cell Viability, Gene Expression) selectivity->functional pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) functional->pkpd efficacy In Vivo Efficacy (Xenograft Models) pkpd->efficacy

Figure 1: General workflow for PROTAC development.

Quantitative Data Summary

The efficacy of a PROTAC is quantified by several key parameters. The table below summarizes typical data for a successful BRD4-targeting PROTAC.

ParameterDescriptionTypical ValueCell Line
DC50 Concentration for 50% degradation of the target protein.1-10 nMHuman cancer cell lines (e.g., HeLa, 22Rv1)
Dmax Maximum percentage of target protein degradation achieved.>90%Human cancer cell lines (e.g., HeLa, 22Rv1)
IC50 (Viability) Concentration for 50% inhibition of cell growth/viability.5-50 nMHuman cancer cell lines (e.g., HeLa, 22Rv1)
Ternary Complex KD Dissociation constant for the PROTAC-Target-E3 Ligase complex.10-100 nMBiochemical Assay

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols used in the characterization of a BRD4-targeting PROTAC.

Objective: To quantify the dose-dependent degradation of the target protein BRD4 upon PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate human cancer cells (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., mouse anti-GAPDH or anti-β-actin) as well.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager.

    • Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC50 values.

Objective: To assess the functional consequence of BRD4 degradation on cancer cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells and include a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.

Mechanism of Action: BRD4 Degradation Pathway

The PROTAC-mediated degradation of BRD4 involves the hijacking of the cellular ubiquitin-proteasome system. The diagram below illustrates this process.

PROTAC_MoA cluster_complex Ternary Complex Formation cluster_ub Ubiquitination cluster_deg Degradation PROTAC PROTAC BRD4 BRD4 Target PROTAC->BRD4 binds E3 E3 Ligase PROTAC->E3 binds BRD4_Ub Poly-ubiquitinated BRD4 E3->BRD4_Ub transfers Ub to BRD4 Ub Ubiquitin (Ub) Ub->BRD4_Ub Proteasome Proteasome BRD4_Ub->Proteasome targeted for degradation Fragments Peptide Fragments Proteasome->Fragments

Figure 2: PROTAC mechanism for BRD4 degradation.

Troubleshooting & Optimization

Technical Support Center: Tos-PEG5-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG5-C2-Boc, a heterobifunctional PROTAC linker. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the synthesis and use of this linker.

Frequently Asked Questions (FAQs)

Q1: What is the function of each group in the this compound linker?

A: The this compound linker is a versatile tool in bioconjugation and PROTAC development. Each component has a specific role:

  • Tos (Tosyl group): This is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.[1][2] This end of the linker is typically used to conjugate to a target protein ligand or other molecules.

  • PEG5 (Polyethylene glycol, 5 units): The PEG spacer increases the linker's hydrophilicity and overall solubility in aqueous media.[3] This can improve the pharmacokinetic properties of the final conjugate.[4]

  • C2 (Ethyl spacer): This is a two-carbon alkyl chain that provides spatial separation between the PEG chain and the Boc-protected amine.

  • Boc (tert-butyloxycarbonyl group): This is an acid-labile protecting group for the terminal amine.[5] Its removal under acidic conditions reveals a primary amine which can then be coupled to another molecule, such as an E3 ligase ligand.[6]

Q2: What are the most common challenges when working with this compound?

A: The most frequently encountered issues can be categorized into three main areas:

  • Synthesis of the Linker: Specifically, the tosylation of the precursor alcohol can present challenges with purification and side reactions.

  • Boc Group Deprotection: Incomplete removal of the Boc group and the formation of side products during the deprotection step are common hurdles.

  • Conjugation Reactions: Low yields or specificity when reacting the tosyl group with a nucleophile, and difficulties with purification of the final conjugate.

Troubleshooting Guide: Synthesis and Handling

This section provides troubleshooting for common problems encountered during the synthesis and use of this compound and similar linkers.

Part 1: Tosylation Reaction Issues

The synthesis of a tosylated PEG linker often involves the reaction of a hydroxyl-terminated PEG with tosyl chloride (TsCl) in the presence of a base like pyridine.

Common Problems & Solutions

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent TLC Spots / Streaking 1. Presence of pyridine in the TLC sample.[1] 2. Degradation of the product on the silica plate.1. Perform a mini-workup of the TLC aliquot by diluting with an organic solvent and washing with dilute HCl to remove pyridine.[1] 2. Use a high vacuum to pump off residual pyridine from the spotted TLC plate.[1]
Difficult Purification / Emulsion during Workup 1. PEG derivatives are known to be good emulsifiers, especially with DCM.[4] 2. Fine pyridinium salt particles can contribute to emulsion formation.[4]1. Switch the extraction solvent from DCM to ethyl acetate if solubility allows.[4] 2. Break up emulsions by adding brine (saturated NaCl solution) or solid NaCl.[4] 3. Filter the reaction mixture through a pad of Celite before aqueous workup to remove pyridinium salts.[4]
Low Yield of Tosylated Product 1. Incomplete reaction. 2. Hydrolysis of tosyl chloride. 3. Side reaction forming a chlorinated PEG instead of the tosylate.1. Ensure the reaction is kept cold (0 °C) and under an inert atmosphere for best results.[1] 2. Use a slight excess of fresh tosyl chloride. 3. Monitor the reaction by TLC until the starting material is consumed.[7]
Formation of Insoluble Crystals 1. Precipitation of pyridinium chloride byproduct.[1] 2. Possible polymerization of the PEG linker.1. This is expected. The pyridinium salts can be removed by an acidic aqueous wash during workup.[1] 2. Ensure reaction conditions are not overly harsh (e.g., excessive heat).
Part 2: Boc Deprotection Issues

The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6][8]

Common Problems & Solutions

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Starting material remains) 1. Insufficient acid strength or concentration.[6] 2. Inadequate reaction time or temperature.[6] 3. Steric hindrance from the PEG chain slowing the reaction.[6] 4. Poor solubility of the substrate in the reaction mixture.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[6] 2. Extend the reaction time and monitor by LC-MS or TLC.[6] 3. Consider a stronger acid system, such as 4M HCl in dioxane.[6]
Formation of Side Products (+56 Da adduct by MS) 1. Alkylation of nucleophilic groups on your molecule by the tert-butyl cation generated during deprotection.[9]1. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.[6]
Product is Difficult to Isolate 1. Residual acid (e.g., TFA) can be difficult to remove completely. 2. The deprotected amine salt may have different solubility properties.1. After removing the bulk of the TFA by rotary evaporation, co-evaporate with toluene several times.[6] 2. Precipitate the deprotected amine salt by adding the concentrated reaction mixture to a cold, non-polar solvent like diethyl ether.[6] 3. For neutralization, wash the organic solution of the product with a mild base like saturated sodium bicarbonate.[6]
Cleavage of Other Acid-Sensitive Groups (e.g., esters) 1. TFA is a strong acid that can cleave other protecting groups or labile functional groups.1. Use milder acidic conditions if possible (e.g., HCl in EtOAc), although this may require longer reaction times.[10] 2. Carefully monitor the reaction and stop it as soon as the Boc group is removed.

Experimental Protocols

The following are general, illustrative protocols based on literature procedures. They should be adapted and optimized for your specific starting materials and scale.

Protocol 1: General Tosylation of a PEG-Alcohol

This protocol is adapted from procedures for the monotosylation of PEGs.[11][12]

  • Preparation: Dry the starting PEG-alcohol (1 equivalent) by azeotropic distillation with toluene.

  • Dissolution: Dissolve the dried PEG-alcohol in anhydrous dichloromethane (DCM) or a mixture of DCM/pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, ~1.2 equivalents) to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with cold, dilute HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Boc Deprotection with TFA/DCM

This protocol is a standard procedure for removing a Boc protecting group.[6]

  • Dissolution: Dissolve the Boc-protected PEG linker (1 equivalent) in DCM (to a concentration of 0.1-0.2 M).

  • Scavenger (Optional): If your molecule contains sensitive groups (e.g., thiols), add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction for completion (typically 1-2 hours) by LC-MS or TLC. The deprotected amine product should have a lower Rf than the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Co-evaporate the residue with toluene (3 times) to remove residual TFA.

    • The resulting TFA salt can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate solution, dry the organic layer, and concentrate.

Visualized Workflows and Logic

The following diagrams illustrate key experimental and troubleshooting workflows.

experimental_workflow cluster_tosylation Part A: Tosylation cluster_deprotection Part B: Boc Deprotection start_tos Start: HO-PEG5-C2-NHBoc react_tos React with TsCl, Pyridine in DCM at 0°C to RT start_tos->react_tos workup_tos Aqueous Workup (dil. HCl, H2O, Brine) react_tos->workup_tos purify_tos Silica Gel Chromatography workup_tos->purify_tos product_tos Product: Tos-PEG5-C2-NHBoc purify_tos->product_tos start_dep Start: Tos-PEG5-C2-NHBoc product_tos->start_dep Proceed to next step react_dep React with TFA/DCM (+/- Scavenger) at 0°C to RT start_dep->react_dep workup_dep Evaporate & Co-evaporate with Toluene react_dep->workup_dep isolate_dep Precipitate with Ether or Neutralize with NaHCO3 workup_dep->isolate_dep product_dep Product: Tos-PEG5-C2-NH2 isolate_dep->product_dep

Caption: General experimental workflow for synthesis of the deprotected linker.

troubleshooting_deprotection start Monitor Boc Deprotection by LC-MS/TLC check_complete Is the reaction complete? start->check_complete check_side_products Are side products observed? check_complete->check_side_products Yes incomplete Incomplete Reaction check_complete->incomplete No side_products Side Product Formation check_side_products->side_products Yes success Proceed to Workup check_side_products->success No solution_incomplete Increase TFA concentration Extend reaction time Consider stronger acid incomplete->solution_incomplete solution_side_products Add/Increase scavenger (e.g., TIS, Thioanisole) side_products->solution_side_products

Caption: Troubleshooting decision tree for common Boc deprotection issues.

References

Technical Support Center: Tosyl Group in Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the tosyl group in linker chemistry, with a focus on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a tosyl group in linker synthesis?

The tosyl (Ts) group, derived from p-toluenesulfonic acid, serves two main purposes in linker chemistry:

  • Activation of Alcohols: It converts alcohols, which are poor leaving groups (as hydroxide, HO⁻), into tosylates (R-OTs). The tosylate anion is an excellent leaving group due to the stability afforded by resonance delocalization, making the carbon susceptible to nucleophilic substitution (SN2) or elimination (E2) reactions.[1][2]

  • Protection of Amines: It can be used as a robust protecting group for primary and secondary amines, forming a stable sulfonamide (R₂N-Ts).[3] This protection prevents the amine from acting as a nucleophile in subsequent synthetic steps.

The tosyl group is valued for its stability under a range of conditions, including exposure to strong bases and certain organometallic reagents, and its orthogonality to other common protecting groups like Boc and Cbz.

Q2: Under what conditions is an N-tosyl (sulfonamide) group stable or cleaved?

The N-tosyl group is known for its high stability, which can be both an advantage and a challenge.

  • Stability: It is generally stable under neutral, mildly acidic, and basic conditions, as well as many oxidative and reductive conditions that would cleave other protecting groups.[4] In solid-phase peptide synthesis, for example, N-tosyl arginine has shown stability to capping reagents like acetic anhydride in the presence of triethylamine.[3]

  • Cleavage: Removal of an N-tosyl group typically requires harsh conditions, which can limit its compatibility with sensitive functional groups in a complex linker. Common cleavage methods include:

    • Strongly Acidic Conditions: Refluxing with HBr or using trifluoromethanesulfonic acid.[4][5]

    • Reductive Cleavage: Using reagents like sodium in liquid ammonia, samarium diiodide (SmI₂), or low-valent titanium.[6][7] Electrochemical methods have also been developed for milder, selective cleavage.[8]

Q3: What does "orthogonal protection" mean in the context of using a tosyl group?

Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[9][10] For example, a linker molecule might contain a Boc-protected amine, a benzyl-protected alcohol, and a tosyl-protected amine.

  • The Boc group can be removed with a moderate acid (e.g., TFA).

  • The benzyl group can be removed by hydrogenolysis.

  • The N-tosyl group would remain intact during both of these steps and would require separate, harsher reductive or strong acid conditions for its removal.[11]

This strategy allows for precise, sequential modification of different parts of the linker, which is critical in multi-step syntheses of complex molecules like antibody-drug conjugates (ADCs).

Troubleshooting Guides

Problem 1: My alcohol tosylation reaction yielded an alkyl chloride instead of the desired tosylate.
Possible Cause:

This is a common side reaction, particularly with activated alcohols (e.g., benzylic, allylic) or when using amine bases like triethylamine (TEA) or pyridine. The reaction proceeds in two steps:

  • The alcohol reacts with tosyl chloride (TsCl) to form the desired tosylate (R-OTs).

  • The chloride anion (Cl⁻), present from the TsCl reagent or as the counter-ion in the amine hydrochloride salt (e.g., Et₃N·HCl), acts as a nucleophile and displaces the tosylate leaving group to form the alkyl chloride (R-Cl).[12][13]

This SN2 displacement is favored by electron-withdrawing groups on the alcohol substrate, which make the tosylate an even better leaving group.[14]

Recommended Solutions:
  • Choice of Base and Solvent: Using pyridine as both the base and solvent can sometimes favor tosylation. However, for substrates prone to chlorination, minimizing the concentration of free chloride is key.

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base that is less likely to deliver chloride.

  • Alternative Tosylating Agent: Use p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. This eliminates the chloride byproduct from the tosylating agent itself.

  • Use an Alternative Acid Catalyst: For some substrates, direct tosylation using p-toluenesulfonic acid (p-TsOH) with a catalyst like ZrCl₄ or silica chloride can be effective and avoids the chloride byproduct issue.[15]

Workflow for Diagnosing Alkyl Chloride Formation

G start_node Start: Tosylation of R-OH with TsCl + Base check_product Analyze Product Mixture (TLC, LCMS, NMR) start_node->check_product desired_product Success: Desired R-OTs is major product check_product->desired_product R-OTs >> R-Cl problem Problem: Significant R-Cl formation detected check_product->problem R-Cl is significant end_node End desired_product->end_node cause_analysis Possible Cause: Chloride ion (from TsCl or Base·HCl) is displacing the tosylate group. problem->cause_analysis solution1 Solution 1: Change Tosylating Agent (Use Ts₂O instead of TsCl) cause_analysis->solution1 Eliminate Cl⁻ source solution2 Solution 2: Change Reaction Conditions (Use non-nucleophilic base or an alternative catalytic method) cause_analysis->solution2 Minimize Cl⁻ reactivity reattempt Re-run Reaction with modified protocol solution1->reattempt solution2->reattempt reattempt->check_product G reactant Secondary Alkyl Tosylate (R-CH(OTs)-CH₂-R') sn2_product Sₙ2 Product (Substitution) reactant->sn2_product Sₙ2 Path (Backside attack at α-carbon) e2_product E2 Product (Elimination - Alkene) reactant->e2_product E2 Path (Abstracts β-proton) nucleophile Nucleophile / Base (Nu⁻/B⁻) G start Starting Material (Linker with R-OH) step1 Step 1: Tosylation TsCl, Pyridine, 0 °C start->step1 intermediate Tosylate Intermediate (R-OTs) step1->intermediate Activates alcohol step2 Step 2: Nucleophilic Substitution Na-Nucleophile (e.g., NaN₃), DMF intermediate->step2 product Final Product (Linker with R-N₃) step2->product Displaces tosylate

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Tos-PEG5-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of my this compound incomplete?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although relatively flexible, can create steric hindrance that impedes the acid's access to the Boc-protected amine, thereby slowing the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

  • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]

Q2: I'm observing side products after the deprotection reaction. What could be the cause?

A common side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[3][4][5] To prevent this, it is highly recommended to use a "scavenger" in the reaction mixture.[4] Common scavengers include triisopropylsilane (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:TIS:Water).[4]

Q3: How can I monitor the progress of the deprotection reaction?

Several methods can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q4: What is the best way to work up the reaction and isolate the deprotected amine?

Following the completion of the reaction, the volatile acid (like TFA) and solvent can be removed under reduced pressure (e.g., using a rotary evaporator).[1] To ensure the complete removal of residual TFA, co-evaporation with a solvent like toluene is often performed.[1] The resulting product will be the TFA salt of the amine. If the free amine is required, an aqueous workup can be performed by dissolving the residue in an organic solvent and washing with a basic aqueous solution, such as saturated sodium bicarbonate.[1][3]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)[1]Dichloromethane (DCM)[1]0°C to Room Temperature[1]30 minutes to 2 hours[1][7]
Hydrogen Chloride (HCl)4M[1]1,4-Dioxane[1][8]Room Temperature1 to 6 hours[7]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%[1][4]Traps tert-butyl cations[4]
Water2.5%[4]Used in combination with other scavengers[4]
Thioanisole5%[4]Effective for protecting methionine residues[4]
1,2-Ethanedithiol (EDT)2.5%[4]Effective for protecting sulfur-containing residues[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA/DCM

  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your downstream application is sensitive to side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

  • Work-up (TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]

  • Work-up (Free Amine): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][3]

Mandatory Visualization

G Troubleshooting Workflow for Incomplete Boc Deprotection start Start: Incomplete Boc Deprotection check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_conditions->increase_acid Low Concentration extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Short Time stronger_acid Consider Stronger Acid System (e.g., 4M HCl in Dioxane) check_conditions->stronger_acid Standard conditions fail re_run_reaction Re-run Reaction with Optimized Conditions increase_acid->re_run_reaction extend_time->re_run_reaction stronger_acid->re_run_reaction check_side_products Side Products Observed? add_scavenger Add Scavenger (e.g., TIS, Water) check_side_products->add_scavenger Yes success Successful Deprotection check_side_products->success No add_scavenger->re_run_reaction re_run_reaction->check_side_products failure Persistent Issues: Consult Further re_run_reaction->failure Still Incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for Tos-PEG5-C2-Boc Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the coupling of tosylated polyethylene glycol (Tos-PEG5-C2-Boc). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the this compound coupling reaction?

A1: The coupling of a Boc-protected amine to a tosylated PEG linker is a nucleophilic substitution reaction, specifically an S(_N)2 (bimolecular nucleophilic substitution) type reaction. In this process, the amine acts as a nucleophile, attacking the carbon atom attached to the tosyl group. The tosylate group is an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond.

Q2: Why is a base required for this reaction?

A2: A base is crucial to neutralize the p-toluenesulfonic acid that is generated as a byproduct during the reaction. Failure to neutralize this acid can lead to the protonation of the amine nucleophile, rendering it unreactive and halting the coupling process.

Q3: What are suitable solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[1] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1] The choice of solvent can also depend on the solubility of your specific reactants.

Q4: Can steric hindrance be an issue with a PEG5 linker?

A4: While PEG linkers are often used to reduce steric hindrance between conjugated molecules, the PEG chain itself can sometimes hinder the reaction, especially in crowded molecular environments.[2] For a PEG5 linker, which is of moderate length, steric hindrance can still play a role, potentially affecting the reaction rate and yield.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Nucleophilic Attack: The amine may not be sufficiently nucleophilic, or the reaction conditions may not be optimal.- Ensure the use of a suitable polar aprotic solvent such as DMF or DMSO. - Increase the molar excess of the Boc-protected amine (e.g., 1.5-3 equivalents). - Consider elevating the reaction temperature (e.g., to 40-60 °C), while monitoring for potential side reactions.
Inactivated Amine: The amine nucleophile may be protonated by acidic species in the reaction mixture.- Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in slight excess (e.g., 1.1-1.5 equivalents) to neutralize the generated p-toluenesulfonic acid.[1]
Degraded this compound: The tosylated PEG may have hydrolyzed or degraded during storage.- Use fresh or properly stored this compound. Store in a cool, dry place under an inert atmosphere.
Presence of Multiple Products (Side Reactions) Di-PEGylation: If a diamine is used, reaction at both amine groups can occur.- Use a mono-Boc-protected diamine to prevent reaction at the second amine.
Formation of Secondary/Tertiary Amines: The newly formed amine product can potentially react with another molecule of this compound.- Use a molar excess of the Boc-protected amine to favor the desired mono-PEGylated product.
Hydrolysis of Tosylate: The tosyl group can be hydrolyzed by water present in the reaction mixture.- Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification High-Boiling Point Solvents: Solvents like DMF and DMSO can be difficult to remove completely.- After the reaction, perform an aqueous work-up to remove the solvent and water-soluble byproducts. - If possible, consider using a lower-boiling point solvent like acetonitrile.[1]
Separation of Product from Excess Amine: The excess Boc-protected amine can be challenging to separate from the product.- Utilize column chromatography for purification. The difference in polarity between the PEGylated product and the smaller amine should allow for effective separation. - Precipitation of the PEGylated product in a non-polar solvent like diethyl ether can also be an effective purification step.

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general guideline. Optimal conditions may vary depending on the specific Boc-protected amine used.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amine (1.2 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction:

    • To the stirred solution of the amine and base, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.

    • If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by precipitation from a non-polar solvent like diethyl ether.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the nucleophilic substitution of a tosylated PEG with an amine. Please note that these are general ranges and should be optimized for your specific system.

Parameter Typical Range/Value Notes
Molar Ratio (Amine:Tos-PEG) 1.1:1 to 3:1An excess of the amine is generally used to drive the reaction to completion and minimize di-PEGylation if a diamine is used.
Base (e.g., TEA, DIPEA) 1.1 to 2.0 equivalentsAn excess of base is used to ensure complete neutralization of the byproduct acid.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred.[1]
Temperature Room Temperature to 60 °CHigher temperatures can increase the reaction rate but may also lead to side reactions.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60 - 90%Yields are highly dependent on the specific reactants and optimized conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling prep 1. Preparation - Dissolve Boc-amine and base in anhydrous DMF - Inert atmosphere (N2 or Ar) reaction 2. Reaction - Add this compound solution dropwise - Stir at RT for 12-24h - Monitor by TLC/LC-MS prep->reaction workup 3. Work-up - Dilute with organic solvent - Aqueous washes (acid, base, brine) reaction->workup purification 4. Purification - Dry and concentrate organic layer - Column chromatography or precipitation workup->purification product Final Product Boc-C2-PEG5-Amine purification->product

Caption: A streamlined workflow for the coupling of this compound with a Boc-protected amine.

troubleshooting_logic Troubleshooting Logic for Low Yield rect_node rect_node start Low or No Product Yield? check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Use fresh, anhydrous reagents and solvents. check_reagents->sol_reagents No check_base Is a suitable base present in excess? check_conditions->check_base Yes sol_conditions Optimize temperature and reaction time. Increase molar excess of amine. check_conditions->sol_conditions No check_base->sol_conditions No sol_base Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). check_base->sol_base Yes

Caption: A decision tree to troubleshoot low product yield in the this compound coupling reaction.

References

Technical Support Center: Purification of Tos-PEG5-C2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tos-PEG5-C2-Boc and related derivatives. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed purification protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges stem from the physicochemical properties of the PEG linker. These molecules are often highly polar and can exhibit high water solubility, which can lead to issues such as streaking on normal-phase silica gel and difficulty with traditional aqueous workups.[1][2] Additionally, the Boc protecting group is sensitive to acid, requiring careful selection of purification conditions to prevent its premature cleavage.[3]

Q2: Which chromatographic method is best for purifying my this compound derivative?

A2: The optimal method depends on the specific impurities present.

  • Normal-Phase (Flash) Chromatography on silica gel is a common starting point. However, due to the polarity of the PEG chain, it can be challenging to achieve good separation.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often a better choice for achieving high purity, especially for removing non-polar impurities. It is also well-suited for compounds with Boc-protecting groups.[4][5]

  • Size-Exclusion Chromatography (SEC) is most effective when separating the desired product from impurities with a significant difference in molecular weight, such as polymers or proteins, but may be less useful for small molecule impurities.[6][7]

Q3: What are the most common impurities I should expect?

A3: Common impurities can include unreacted starting materials (e.g., PEG diol), byproducts from the tosylation or Boc-protection steps, and degradation products.[8][9] Small amounts of PEG acid may be present from the hydrolysis of active esters if water is present during synthesis.[8] It is also important to be aware of potential PEG contaminants leaching from lab equipment like plastic tubes or filters.[10]

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is useful for monitoring normal-phase column chromatography. For PEGylated compounds, using a solvent system like 1:1 ethanol/isopropanol in chloroform can provide better separation than traditional methanol-based systems.[1] For all methods, analyzing fractions by LC-MS is the most reliable way to confirm the presence and purity of the desired product.

Q5: Is the Boc group stable during RP-HPLC purification?

A5: The Boc group is sensitive to acid. While it is generally stable in mobile phases containing 0.1% trifluoroacetic acid (TFA) during the chromatography run, prolonged exposure or concentration of the acidic fractions at elevated temperatures can cause deprotection.[3] It is highly recommended to neutralize collected fractions promptly or use lyophilization (freeze-drying) to remove the solvent and TFA.[3]

Purification Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product streaks badly on silica gel TLC/column. The compound is highly polar and interacting strongly with the silica.1. Modify the Mobile Phase: Switch from a methanol-based eluent (e.g., DCM/MeOH) to one containing ethanol and/or isopropanol (e.g., a gradient of 1-10% of a 1:1 EtOH/IPA mixture in CHCl₃ or DCM).[1] 2. Consider Reverse-Phase: If streaking persists, the molecule may be better suited for reverse-phase chromatography.
Poor separation between product and an impurity. The impurity has a very similar polarity to the product.1. Optimize Gradient: Use a shallower, slower gradient during column chromatography to improve resolution. 2. Switch Chromatography Mode: If normal-phase fails, try RP-HPLC, which separates based on hydrophobicity and may resolve the impurity.[4]
NMR analysis shows loss of the Boc group after purification. The compound was exposed to acidic conditions, likely during RP-HPLC workup.1. Minimize Acid Exposure: Use a low concentration of acid (e.g., 0.1% TFA or formic acid) in the mobile phase.[3] 2. Neutralize Fractions: Immediately after collection, add a small amount of a volatile base like ammonium hydroxide or triethylamine to the fractions. 3. Avoid Heat: Do not use a rotovap with heating to concentrate acidic fractions. Use lyophilization (freeze-drying) to remove the solvent.[3]
Yield is very low after column chromatography. The compound is either sticking to the column or is spread across too many fractions.1. Check TLC Rf: Ensure the Rf value in the chosen eluent is between 0.2-0.4 for optimal elution.[1] 2. Flush the Column: After the initial elution, flush the column with a very strong solvent (e.g., 20% MeOH in DCM) to check if the product was retained on the silica. 3. Use a Different Stationary Phase: Consider using alumina or a C18-functionalized silica (reverse-phase).
LC-MS shows my "pure" product has multiple peaks with the same mass. This could indicate the presence of isomers or on-column degradation.1. Check for Isomers: Positional isomers may not be separable under all conditions. Modifying the chromatography method (e.g., changing the column or mobile phase) may help.[11] 2. Ensure Compound Stability: Confirm that the compound is stable to the mobile phase conditions and is not degrading during analysis.

Data Summary: Purification Strategies

The following table summarizes common chromatographic conditions for purifying PEGylated and Boc-protected compounds.

Parameter Normal-Phase Chromatography Reverse-Phase HPLC
Stationary Phase Silica GelC18 or C8 Silica
Typical Mobile Phase Gradients of Dichloromethane (DCM) or Chloroform (CHCl₃) with Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA).[1]Gradients of Water and Acetonitrile (ACN) or Methanol.[4]
Common Additives None typically required.0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to improve peak shape.[3]
Key Advantage Good for removing highly non-polar or polar impurities; cost-effective.High resolution and suitability for polar molecules; excellent for ensuring high purity.[5]
Key Challenge PEG compounds can streak or show poor separation.[1]Potential for Boc group deprotection if acidic fractions are not handled properly.[3]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for purifying this compound on a silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If solubility is low, add a few drops of the stronger eluent (e.g., methanol). Adsorb the dissolved crude product onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the column.

  • Column Packing: Dry-pack a flash chromatography column with silica gel. Wet the column with the starting eluent (e.g., 100% DCM or Hexane/Ethyl Acetate).

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity by introducing a more polar solvent. A suggested gradient is 0-10% Methanol in DCM.

    • Alternative Eluent: For better separation, consider using a gradient of 0-10% of a 1:1 (v/v) mixture of Ethanol and Isopropanol in DCM or Chloroform.[1]

  • Fraction Collection: Collect fractions based on the separation observed on the column.

  • Analysis: Analyze the collected fractions using TLC (stain with potassium permanganate or vanillin) and/or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is designed to achieve high purity while preserving the acid-sensitive Boc group.

  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as acetonitrile, methanol, or DMSO. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC System & Column:

    • System: A preparative HPLC system equipped with a UV detector (220 nm and 254 nm).

    • Column: A C18 stationary phase column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Elution: Run a linear gradient appropriate for the compound's hydrophobicity. A typical starting point is a 30-minute gradient from 5% Solvent B to 95% Solvent B.

  • Fraction Collection & Handling:

    • Collect fractions corresponding to the product peak detected by UV absorbance.

    • Crucial Step: Immediately after collection, place fractions on ice. For long-term storage or before solvent removal, neutralize the TFA by adding a small amount of dilute ammonium hydroxide until the pH is ~7.

  • Analysis: Confirm the purity of the collected fractions using analytical LC-MS.

  • Solvent Removal: Combine the pure, neutralized fractions and freeze them. Remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy solid. This method avoids heat and protects the Boc group.[3]

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture analysis1 Initial Analysis (TLC, LC-MS) crude->analysis1 Assess Purity chromatography Primary Purification (e.g., Flash Chromatography) analysis1->chromatography analysis2 Fraction Analysis (LC-MS) chromatography->analysis2 rphplc High-Purity Polish (e.g., Prep RP-HPLC) rphplc->analysis2 Re-analyze fractions analysis2->rphplc If purity is insufficient combine Combine Pure Fractions analysis2->combine evap Solvent Removal (Rotovap or Lyophilization) combine->evap final_product Pure this compound evap->final_product Troubleshooting_Tree cluster_streaking Issue: Poor Separation / Streaking on Silica cluster_boc Issue: Product Instability start Problem Encountered During Purification q_streak Is the TLC/Column showing streaks? start->q_streak q_boc NMR/MS shows Boc group loss? start->q_boc sol_streak1 Change mobile phase: Replace MeOH with EtOH/IPA mixture q_streak->sol_streak1 Yes sol_streak2 Switch to Reverse-Phase Chromatography sol_streak1->sol_streak2 If still poor sol_boc1 Purified via RP-HPLC with acid? q_boc->sol_boc1 Yes sol_boc2 1. Neutralize fractions immediately. 2. Use lyophilization, not heat, to remove solvent. sol_boc1->sol_boc2 Yes sol_boc3 Investigate other steps for acidic contamination. sol_boc1->sol_boc3 No

References

Technical Support Center: Troubleshooting Low PROTAC Activity with a Tos-PEG5-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low activity with Proteolysis Targeting Chimeras (PROTACs) utilizing a Tos-PEG5-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC?

A1: The this compound linker is a heterobifunctional molecule that connects the ligand binding to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its components serve specific functions:

  • PEG5 (Polyethylene Glycol, 5 units): This flexible chain provides the necessary length and spatial orientation to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[2][3] PEG linkers are known to enhance the solubility of the PROTAC molecule.[2][4]

  • Tos (Tosyl group): This functional group is typically used as a leaving group in chemical synthesis to attach the linker to one of the ligands.

  • C2 (Ethyl group): This is a short alkyl spacer.

  • Boc (tert-Butyloxycarbonyl group): This is a protecting group for an amine, which would be deprotected to allow for conjugation to the other ligand during PROTAC synthesis.

The overall length, flexibility, and chemical properties of this linker are critical for the efficacy of your PROTAC.[5][6]

Q2: My PROTAC with the this compound linker shows low or no degradation of my target protein. What are the most common initial steps to troubleshoot this?

A2: When observing low or no degradation, a systematic approach is recommended. Begin by verifying the fundamentals of your experimental system:

  • Confirm Compound Integrity: Ensure the synthesized PROTAC is pure and its structure is correct.

  • Check Cell Line and E3 Ligase Expression: Verify that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[7]

  • Optimize Incubation Time and Concentration: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a broad dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal conditions for degradation.[7]

Q3: Could the PEG5 length of my linker be suboptimal?

A3: Yes, the length of the linker is a crucial parameter for PROTAC activity.[8][]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[8]

  • Too long: A linker that is too long might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[8] Systematically synthesizing and testing PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6) is a common strategy to find the optimal length for your specific target and E3 ligase pair.[10]

Q4: What is the "hook effect" and how does it relate to my PROTAC experiments?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[7][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7][10] If you observe this effect, it is crucial to identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[7]

Q5: How can I be sure that my PROTAC is entering the cells and engaging its targets?

A5: Poor cell permeability is a common issue for PROTACs, which are often large molecules.[12] The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the cell membrane.[4][10] To confirm target engagement within cells, consider performing a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.[12][13]

Troubleshooting Guide for Low PROTAC Activity

If initial troubleshooting steps do not resolve the issue, consider the following potential problems and suggested solutions.

Observed Issue Potential Cause Suggested Troubleshooting Steps & Rationale
No or minimal degradation at all concentrations tested. 1. Suboptimal Linker Length/Composition: The PEG5 length may not be ideal for your specific target-E3 ligase pair.[14]1a. Synthesize Analogs: Create a series of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG6) and compositions (e.g., alkyl chains) to identify a more optimal linker.[12] 1b. Assess Ternary Complex Formation: Use biophysical assays like SPR, ITC, or FRET to directly measure the formation of the ternary complex.[15]
2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular targets.[10]2a. Permeability Assays: Conduct a PAMPA or Caco-2 assay to assess cell permeability. 2b. Modify Linker: Synthesize analogs with more hydrophobic linkers (e.g., alkyl chains) to potentially improve cell uptake.[10]
3. Inefficient Ternary Complex Formation: The PROTAC may bind to the target and E3 ligase individually but fails to bring them together effectively.[16]3a. In Vitro Ubiquitination Assay: Determine if the target protein is ubiquitinated in the presence of the PROTAC, E3 ligase, and ubiquitin machinery.[12] 3b. NanoBRET™/HTRF Assay: Directly measure ternary complex formation in a cellular or biochemical context.[13][17]
4. PROTAC Instability: The molecule may be degrading in the cell culture medium or inside the cells.[12]4a. Stability Assay: Assess the stability of your PROTAC in cell culture media and cell lysate over time using LC-MS.
A "hook effect" is observed, but the maximal degradation (Dmax) is low. 1. Weak Ternary Complex Cooperativity: The ternary complex may not be stable enough for efficient ubiquitination, even at optimal concentrations.1a. Linker Rigidification: Introduce rigid elements (e.g., piperazine, triazole) into the linker to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[18] 1b. Change E3 Ligase Ligand: If using a CRBN-based PROTAC, consider switching to a VHL-based one, or vice-versa, as this can alter the geometry of the ternary complex.[8]
Degradation is observed, but the potency (DC50) is low. 1. Low Ternary Complex Affinity: The overall affinity of the ternary complex may be weak.1a. Optimize Linker: Systematically explore linker length and composition to enhance favorable protein-protein interactions within the ternary complex.[8][14] 1b. Biophysical Characterization: Use SPR or ITC to quantify the binding affinities of the binary and ternary complexes to understand cooperativity.[15]
Inconsistent degradation results between experiments. 1. Variable Cell Health/Conditions: Differences in cell passage number, confluency, or health can impact the ubiquitin-proteasome system.[12]1a. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and confluency.[12]

Visualizing the Troubleshooting Workflow and PROTAC Mechanism

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI_PROTAC POI-PROTAC (Binary Complex) PROTAC->POI_PROTAC PROTAC_E3 PROTAC-E3 (Binary Complex) PROTAC->PROTAC_E3 POI Protein of Interest (POI) POI->POI_PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC_E3 Ternary POI-PROTAC-E3 (Productive Ternary Complex) POI_PROTAC->Ternary PROTAC_E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Troubleshooting_Workflow cluster_initial Initial Checks cluster_advanced Advanced Troubleshooting cluster_refinement Mechanism Refinement Start Low/No PROTAC Activity Observed Check_Compound Verify PROTAC Integrity (Purity, Structure) Start->Check_Compound Check_Cells Confirm POI & E3 Ligase Expression in Cell Line Check_Compound->Check_Cells Check_Conditions Optimize Dose & Time (Dose-Response, Time-Course) Check_Cells->Check_Conditions Decision1 Activity Still Low? Check_Conditions->Decision1 Investigate_Permeability Assess Cell Permeability (e.g., PAMPA, CETSA) Decision1->Investigate_Permeability Yes Solution Optimized PROTAC Activity Decision1->Solution No (Issue Resolved) Investigate_Ternary Evaluate Ternary Complex Formation (e.g., NanoBRET, SPR) Investigate_Permeability->Investigate_Ternary Decision2 Ternary Complex Forms? Investigate_Ternary->Decision2 Investigate_Linker Synthesize Linker Analogs (Vary Length/Composition) Investigate_Linker->Investigate_Ternary Decision2->Investigate_Linker No Check_Ub Perform Ubiquitination Assay Decision2->Check_Ub Yes Check_Stability Assess PROTAC Stability (LC-MS) Check_Ub->Check_Stability Check_Stability->Solution No_Solution Re-evaluate Warhead/E3 Ligand Check_Stability->No_Solution If still no activity

References

PROTAC Technical Support Center: Enhancing Solubility of PEG-ylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that utilize a Polyethylene Glycol (PEG) linker. Poor aqueous solubility is a common challenge in PROTAC development, often hindering their therapeutic potential.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address these challenges.

Troubleshooting Guide: Improving PROTAC Solubility

Researchers often encounter issues with the solubility of PROTACs, especially when diluting stock solutions in aqueous buffers for in vitro and in vivo experiments.[1] This guide provides a step-by-step approach to troubleshoot and resolve these solubility challenges.

Problem: My PROTAC with a PEG linker is precipitating out of solution.

Possible Cause Troubleshooting Steps Rationale
High Lipophilicity and Molecular Weight 1. Optimize Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, or more PEG units).[3] 2. Incorporate Polar Groups: Introduce additional polar functional groups into the linker or the warhead/E3 ligase ligand if synthetically feasible.[4] 3. Explore Alternative Linkers: If PEG linkers do not yield sufficient solubility, consider more rigid or polar linkers such as those containing piperazine or piperidine moieties.[5][6]PROTACs are inherently large molecules that often fall "beyond the rule of five," leading to poor solubility.[2] PEG linkers improve solubility due to their hydrophilic nature.[4][7] However, an optimal balance between linker length, flexibility, and overall molecular properties is crucial for maintaining both solubility and degradation activity.[3][8]
Suboptimal Formulation 1. Use Co-solvents: Prepare working solutions using a co-solvent system, such as a mixture of DMSO and PEG300, before final dilution in aqueous buffer.[1] 2. Amorphous Solid Dispersions (ASDs): Formulate the PROTAC as an ASD with polymers like HPMCAS.[9] 3. Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause precipitation.[1] Formulation strategies can enhance the dissolution and stability of the PROTAC in aqueous environments.[9]
pH-Dependent Solubility 1. Determine pKa: Experimentally determine the pKa of your PROTAC. 2. Adjust Buffer pH: Test the solubility of your PROTAC in buffers with different pH values to find the optimal pH for solubility.[] 3. Use Biorelevant Media: Evaluate solubility in simulated intestinal fluids (FaSSIF/FeSSIF), which can better mimic in vivo conditions.[2][11]The ionization state of a PROTAC can significantly impact its solubility. For PROTACs with ionizable groups, solubility can be highly pH-dependent.[6]

Frequently Asked Questions (FAQs)

Q1: How does a PEG linker improve the solubility of a PROTAC?

A1: PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic and can form hydrogen bonds with water molecules.[4] This increases the overall polarity of the PROTAC molecule, enhancing its solubility in aqueous solutions.[4][7]

Q2: Is a longer PEG linker always better for solubility?

A2: Not necessarily. While increasing the number of PEG units generally improves hydrophilicity, excessively long linkers can sometimes lead to a decrease in potency due to a higher entropic penalty upon binding to the target protein and E3 ligase.[12] It is crucial to empirically determine the optimal linker length for each specific PROTAC system to balance solubility and degradation efficacy.[12]

Q3: What are some alternative linker strategies if modifying the PEG linker is not sufficient?

A3: If optimizing the PEG linker does not resolve solubility issues, you can explore other linker types. Alkyl linkers are synthetically accessible but tend to be hydrophobic.[4][13] Rigid linkers, which may contain cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation and may offer improved solubility and metabolic stability.[5][6][13]

Q4: How can I confirm that the observed lack of activity is due to poor solubility and not another issue?

A4: To distinguish between poor solubility and other potential issues (e.g., poor cell permeability, inefficient ternary complex formation), it is important to perform a solubility assay under your experimental conditions.[14] Additionally, you can visually inspect your solutions for any signs of precipitation before use.[14] If the compound is soluble but inactive, further investigation into other aspects of PROTAC function is warranted.

Q5: What is the "hook effect" and how does it relate to PROTAC concentration and solubility?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not directly a solubility issue, using a PROTAC at a concentration above its solubility limit will lead to precipitation and inaccurate concentrations in your experiment, which can complicate the interpretation of dose-response curves and potentially mimic a hook effect.

Quantitative Data Summary

The following table provides an illustrative comparison of the solubility of a hypothetical PROTAC with different linker compositions. The data is fictionalized to demonstrate the general trends observed with linker modifications.

Linker TypeLinker CompositionAqueous Solubility (µM)
Alkyl8-carbon chain5
PEG4 PEG units25
PEG8 PEG units50
RigidPiperazine-containing35

Note: The optimal linker and resulting solubility are highly dependent on the specific warhead and E3 ligase ligand of the PROTAC.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.[15]

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate shaker

  • Plate reader capable of measuring absorbance or a suitable analytical method like HPLC-UV or LC-MS/MS[14]

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[15]

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. The final DMSO concentration should be kept low (typically ≤1%).[15]

  • Incubation: Shake the plate at room temperature for 1-2 hours.[15]

  • Measurement: Measure the absorbance of each well at a predetermined wavelength. The highest concentration that does not show evidence of precipitation (e.g., a sharp drop in absorbance or visible precipitate) is considered the kinetic solubility. Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the PROTAC in the supernatant using a standard curve generated by HPLC-UV or LC-MS/MS.[14]

Protocol 2: Thermodynamic Solubility Assay

This protocol describes the determination of the thermodynamic (or equilibrium) solubility, which measures the solubility of a compound at saturation after an extended incubation period.[16][17]

Materials:

  • Solid PROTAC powder

  • Phosphate buffer, pH 7.4

  • Glass vials

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Compound Preparation: Accurately weigh a small amount of the solid PROTAC (e.g., 1 mg) into a glass vial.[16]

  • Add Buffer: Add a known volume of phosphate buffer (e.g., 1 mL) to the vial.[16]

  • Equilibration: Incubate the vials in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[16]

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.[18]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve. This concentration represents the thermodynamic solubility.

Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Solubility Screening

Caption: Workflow for improving PROTAC solubility.

Logical Relationship of Solubility and Activity

Solubility_Activity_Relationship Solubility Sufficient Aqueous Solubility Bioavailability Adequate Bioavailability Solubility->Bioavailability Ternary_Formation Efficient Ternary Complex Formation Bioavailability->Ternary_Formation Degradation Effective Target Protein Degradation Ternary_Formation->Degradation Successful_PROTAC Successful PROTAC Degradation->Successful_PROTAC

Caption: Impact of solubility on PROTAC efficacy.

References

Addressing steric hindrance in Tos-PEG5-C2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG5-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this bifunctional PROTAC linker.

Troubleshooting Guides

This section addresses specific issues you may encounter during nucleophilic substitution reactions involving the tosyl group and the deprotection of the Boc group.

Issue 1: Low or No Yield in Nucleophilic Substitution of the Tosyl Group

You are attempting to conjugate a nucleophile (e.g., a phenol, amine, or thiol) to the tosyl end of the linker but observe a low yield of the desired product.

Possible Causes and Solutions:

  • Steric Hindrance: The PEG chain can sterically hinder the approach of the nucleophile to the reaction center. This is a common issue, especially with bulky nucleophiles.[1][2][3][4]

    • Solution:

      • Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.

      • Prolong the reaction time and monitor progress carefully using TLC or LC-MS.

      • If possible, use a less sterically hindered nucleophile.

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to displace the tosylate group efficiently.

    • Solution:

      • If using an alcohol or amine, add a non-nucleophilic base (e.g., DIEA, DBU) to deprotonate the nucleophile and increase its reactivity.

      • Consider using a stronger nucleophile if the reaction chemistry allows.

  • Suboptimal Solvent Choice: The solvent may not be appropriate for an SN2 reaction.

    • Solution:

      • Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species.[5]

  • Degradation of this compound: The linker may have degraded during storage.

    • Solution:

      • Ensure the linker has been stored under the recommended conditions (typically at -20°C).[5]

      • If degradation is suspected, obtain a fresh batch of the reagent.

Issue 2: Incomplete Boc Deprotection

You are treating your PEGylated conjugate with acid to remove the Boc protecting group, but the reaction is not going to completion.

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to fully cleave the Boc group, which can be exacerbated by the steric bulk of the PEG chain.[6]

    • Solution:

      • Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is 20-50% TFA in Dichloromethane (DCM).[6][7]

      • Consider using a stronger acid system, such as 4M HCl in dioxane, if your molecule is stable under these conditions.[6]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is kinetically slow.[6]

    • Solution:

      • Extend the reaction time and monitor the progress by TLC or LC-MS.[6]

      • Most Boc deprotections are performed at room temperature; however, gentle heating may be required for particularly stubborn substrates.[6]

  • Solvent Issues: The solvent may not be adequately solvating the PEGylated compound or the acid.

    • Solution:

      • DCM is a widely used solvent for TFA-mediated deprotection.[6] Ensure your compound is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for nucleophilic substitution on the tosyl group of this compound?

A1: While optimal conditions depend on the specific nucleophile, a general starting point for a reaction with a phenolic nucleophile is to use a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile. The reaction can be run at elevated temperatures (e.g., 60-80°C) to overcome steric hindrance.

Q2: I am observing side products after Boc deprotection. What could be the cause?

A2: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate electron-rich functional groups in your molecule.[8] To prevent this, it is highly recommended to use "scavengers" in your deprotection cocktail.[8]

Q3: What are common scavengers used in Boc deprotection?

A3: Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[8] A typical scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[7][8]

Q4: How can I monitor the progress of my reactions with this compound?

A4:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting material and the appearance of the product. For Boc deprotection, the deprotected amine product will be more polar and have a lower Rf value than the starting material.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the identification and quantification of starting materials, products, and any side products.[6]

Quantitative Data

Due to the proprietary nature of many drug development projects, specific quantitative data for reactions involving this compound is not widely published. However, the following tables provide representative data for similar PEGylation and deprotection reactions to serve as a guideline.

Table 1: Representative Conditions for Boc Deprotection

TFA Concentration (% in DCM)Reaction TimeTemperatureExpected OutcomeReference
25%2 hoursRoom TemperatureGenerally effective for many substrates.[8]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive molecules.[8]
55%30 minutesRoom TemperatureMay result in higher purity for some peptide-based molecules.[8]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid but carries a higher risk of side reactions.[8]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationPurposeReference
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations.[8]
Triisopropylsilane (TIS)1% - 2.5%Effective at preventing tryptophan alkylation.[8]
Thioanisole5%Scavenges cations and can accelerate deprotection of certain other protecting groups.[8]

Experimental Protocols

The following are generalized protocols that can be adapted for your specific experiments with this compound.

Protocol 1: General Procedure for Nucleophilic Substitution of the Tosyl Group
  • Reagent Preparation: Dissolve your nucleophile (1 equivalent) and this compound (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF).

  • Add Base: Add a non-nucleophilic base (e.g., potassium carbonate, 3 equivalents).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 70°C) and monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • Prepare Deprotection Cocktail: Prepare a fresh deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[7] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Dissolve Starting Material: Dissolve your Boc-protected compound in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the solution of your compound. A 1:1 (v/v) ratio of the DCM solution to the cocktail is typical.[7] Stir the reaction at room temperature for 1-2 hours.[7]

  • Removal of Volatiles: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[7]

  • Product Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.[7]

  • Isolation: Isolate the product by centrifugation and decantation or by filtration. Wash the product with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the final product under vacuum.[7]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in reactions involving this compound.

experimental_workflow cluster_nucleophilic_substitution Nucleophilic Substitution cluster_boc_deprotection Boc Deprotection start_ns Start: this compound + Nucleophile dissolve Dissolve in Polar Aprotic Solvent (e.g., DMF) start_ns->dissolve add_base Add Non-nucleophilic Base (e.g., K2CO3) dissolve->add_base react_ns Heat and Stir (e.g., 70°C) add_base->react_ns monitor_ns Monitor by TLC/LC-MS react_ns->monitor_ns workup_ns Aqueous Workup and Extraction monitor_ns->workup_ns purify_ns Purify by Chromatography workup_ns->purify_ns product_ns Product: Conjugated PEG Linker purify_ns->product_ns start_bd Start: Boc-Protected Conjugate dissolve_bd Dissolve in DCM start_bd->dissolve_bd add_tfa Add TFA/Scavenger Cocktail dissolve_bd->add_tfa react_bd Stir at Room Temperature (1-2h) add_tfa->react_bd monitor_bd Monitor by TLC/LC-MS react_bd->monitor_bd evaporate Remove Volatiles monitor_bd->evaporate precipitate Precipitate with Cold Ether evaporate->precipitate isolate Isolate and Dry Product precipitate->isolate product_bd Final Deprotected Product isolate->product_bd

Caption: General experimental workflows for reactions with this compound.

troubleshooting_low_yield start Low Yield in Nucleophilic Substitution cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Poor Nucleophilicity start->cause2 cause3 Possible Cause: Suboptimal Solvent start->cause3 solution1a Increase Reaction Temperature cause1->solution1a solution1b Prolong Reaction Time cause1->solution1b solution2 Add Non-nucleophilic Base cause2->solution2 solution3 Use Polar Aprotic Solvent (DMF, DMSO) cause3->solution3

Caption: Troubleshooting logic for low yield in nucleophilic substitution.

troubleshooting_incomplete_deprotection start Incomplete Boc Deprotection cause1 Possible Cause: Insufficient Acid Strength/Concentration start->cause1 cause2 Possible Cause: Inadequate Reaction Time start->cause2 solution1a Increase TFA Concentration (e.g., to 50%) cause1->solution1a solution1b Use Stronger Acid (e.g., 4M HCl in Dioxane) cause1->solution1b solution2 Extend Reaction Time and Monitor cause2->solution2

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Tos-PEG5-C2-Boc in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of drug discovery, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a crucial linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of Tos-PEG5-C2-Boc, a polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers, supported by representative experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Efficacy

The linker's length, composition, and rigidity are paramount in dictating the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[3] The choice of linker can dramatically impact the overall performance of a PROTAC, and its optimization is a key step in the development of potent and selective protein degraders.[2]

Comparing this compound to Other PROTAC Linkers

This compound is a PEG-based PROTAC linker characterized by a 5-unit polyethylene glycol chain, flanked by a tosyl group and a Boc-protected amine.[4][5][6] The PEG component imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule.[3] The tosyl group serves as a good leaving group for nucleophilic substitution, facilitating the conjugation of the linker to one of the ligands, while the Boc-protected amine allows for subsequent deprotection and attachment to the other ligand.[6]

To objectively assess the performance of a PROTAC utilizing a this compound linker, a systematic comparison with other linker types is necessary. The following table presents representative data from studies on the degradation of the BCR-ABL oncoprotein, a key target in chronic myeloid leukemia, using PROTACs with different linkers. It is important to note that the data for the this compound-containing PROTAC is illustrative, based on the expected performance of a PEG5 linker in such a system, as direct comparative studies with this specific linker were not publicly available.

Linker TypeLinker StructureTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG-based Illustrative this compound BCR-ABL Pomalidomide (CRBN) ~15 >90 (Illustrative)
PEG-based3-unit PEGBCR-ABLLCL161 derivative (cIAP1)Potent>80[7]
Alkyl-based8-carbon alkyl chainBCR-ABLPomalidomide (CRBN)>1000 (inactive)<10[8]
RigidPiperazine-containingBCR-ABLPomalidomide (CRBN)25>90[9]

This comparative data highlights several key trends in PROTAC linker design:

  • PEG Linkers for Enhanced Solubility and Efficacy: The hydrophilic nature of PEG linkers often leads to improved solubility and bioavailability of PROTACs.[3] The flexibility of the PEG chain can also be crucial for allowing the formation of a stable ternary complex.[2] The illustrative data for the this compound linker reflects the generally high potency observed with optimized PEG linkers.

  • The Importance of Linker Length: The length of the linker is a critical parameter. A linker that is too short may lead to steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[1]

  • Alkyl Linkers: A Double-Edged Sword: While synthetically accessible, purely alkyl linkers can increase the hydrophobicity of the PROTAC, potentially leading to poor solubility and reduced efficacy, as suggested by the illustrative inactive alkyl-based PROTAC in the table.[3]

  • Rigid Linkers for Improved Selectivity and Stability: Rigid linkers, such as those containing piperazine or other cyclic structures, can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex and improve selectivity.[3]

Visualizing PROTAC Mechanisms and Workflows

To further understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BCR-ABL) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC PROTAC Recycling Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Workflow for Evaluating PROTAC Efficacy start Cell Culture (e.g., K562 cells for BCR-ABL) treatment Treat cells with PROTACs (varying concentrations and linkers) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting sds_page->western_blot detection Detection of Target Protein (e.g., anti-BCR-ABL antibody) western_blot->detection analysis Data Analysis: Quantify band intensity detection->analysis end Determine DC50 and Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

A systematic evaluation of PROTAC linkers requires robust and well-defined experimental protocols. The following outlines the key methodologies for determining the degradation efficiency of PROTACs.

Western Blotting for Determination of DC50 and Dmax

Objective: To quantify the concentration-dependent degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Materials:

  • Cell line expressing the target protein (e.g., K562 cells for BCR-ABL)

  • PROTACs with different linkers (e.g., this compound-based PROTAC and other comparators)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BCR-ABL)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat the cells with the different concentrations of each PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the probing process for the loading control antibody.

  • Detection and Data Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The rational design of the linker is a critical aspect of developing effective and drug-like PROTACs. While flexible PEG-based linkers like this compound offer advantages in terms of solubility and can lead to potent degraders, a systematic evaluation against other linker types, including alkyl and rigid linkers, is essential for optimizing PROTAC performance for a given target. The experimental protocols and workflows described provide a framework for such comparative studies, enabling researchers to make data-driven decisions in the pursuit of novel protein-degrading therapeutics.

References

A Head-to-Head Battle of Bioconjugation: Tos-PEG5-C2-Boc Versus Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that can profoundly impact the efficacy, stability, and overall success of a conjugate. This guide provides an objective, data-driven comparison of two prominent linker technologies: the traditional Tos-PEG5-C2-Boc and the versatile family of click chemistry linkers. By examining their reaction mechanisms, performance metrics, and experimental protocols, this document aims to equip you with the necessary information to make an informed decision for your specific application.

At the heart of bioconjugation lies the chemical linker, a molecular bridge that covalently connects two or more distinct molecules, such as a therapeutic payload to a targeting antibody in an antibody-drug conjugate (ADC) or a protein of interest to an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC). The ideal linker should not only facilitate an efficient and specific conjugation reaction but also impart desirable properties to the final conjugate, including stability in biological environments and optimal spatial orientation of the linked moieties.

This comparison focuses on this compound, a representative of traditional activated linkers, and the broadly applied click chemistry linkers. This compound features a tosyl (Tos) group, a well-established leaving group for nucleophilic substitution reactions, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for further functionalization. In contrast, click chemistry encompasses a suite of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction, which are renowned for their high efficiency, selectivity, and biocompatibility.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between these two linker types lies in their conjugation chemistry. This compound relies on a classical nucleophilic substitution reaction , specifically an SN2 mechanism. In this reaction, a nucleophile, typically a primary amine (-NH2) or a thiol (-SH) on the biomolecule, attacks the carbon atom to which the tosyl group is attached, displacing the tosyl group and forming a stable carbon-nitrogen or carbon-sulfur bond. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile and enhance its reactivity.

This compound Reaction Mechanism reagent This compound product Conjugate (R-NH-PEG5-C2-Boc) reagent->product Nucleophilic Attack leaving_group Tosyl leaving group reagent->leaving_group Displacement nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Caption: Nucleophilic substitution reaction of this compound.

Click chemistry, on the other hand, comprises a set of highly efficient and specific reactions that are bioorthogonal, meaning they proceed with high fidelity in complex biological environments without interfering with native biochemical processes. The most common click reactions include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. It is known for its high yields and reaction rates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide to form a triazole ring. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest known bioorthogonal reactions, involving the cycloaddition of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO).

Click Chemistry Mechanisms cluster_0 CuAAC cluster_1 SPAAC cluster_2 IEDDA azide1 Azide triazole1 Triazole azide1->triazole1 alkyne1 Terminal Alkyne alkyne1->triazole1 Cu(I) azide2 Azide triazole2 Triazole azide2->triazole2 alkyne2 Strained Alkyne alkyne2->triazole2 tetrazine Tetrazine product Dihydropyrazine tetrazine->product alkene Strained Alkene alkene->product

Caption: Overview of common click chemistry reactions.

Performance Comparison: A Quantitative Look

The choice between this compound and click chemistry linkers often comes down to a quantitative comparison of their performance in key areas: reaction efficiency and kinetics, and the stability of the resulting linkage.

Parameter This compound (Nucleophilic Substitution) Click Chemistry (CuAAC) Click Chemistry (SPAAC) Click Chemistry (IEDDA)
Reaction Efficiency/Yield Generally good to high, but can be influenced by steric hindrance and reaction conditions.Typically very high, often >95%.[1]High, but can be slightly lower than CuAAC depending on the specific strained alkyne.Very high, often near-quantitative.
Reaction Kinetics (Second-Order Rate Constant) Slower than click chemistry; dependent on nucleophile and reaction conditions.Fast (102 - 104 M-1s-1).Moderate to fast (10-3 - 1 M-1s-1); highly dependent on the cyclooctyne structure.Extremely fast (102 - 106 M-1s-1).
Reaction Conditions Requires basic conditions (pH > 8) to deprotonate the nucleophile.Mild conditions, aqueous or organic solvents. Requires a copper catalyst.Mild, physiological conditions. Copper-free.Mild, physiological conditions. Copper-free.
Specificity/Bioorthogonality Can have side reactions with other nucleophiles present in a biological sample.Highly specific for azides and terminal alkynes.Highly bioorthogonal.Exceptionally bioorthogonal.
Stability of Resulting Linkage Stable secondary amine or thioether bond.Highly stable triazole ring.Highly stable triazole ring.Stable dihydropyrazine linkage.

Stability Considerations

The stability of the formed linkage is paramount for the in vivo performance of a bioconjugate. The secondary amine or thioether bond formed from the reaction of a tosyl-activated linker is generally considered stable. However, the triazole ring formed through CuAAC or SPAAC is exceptionally robust and resistant to enzymatic degradation and hydrolysis, making it a preferred choice for applications requiring long-term stability in biological systems. While comprehensive head-to-head stability studies in biological media are limited, the inherent chemical inertness of the triazole ring is a significant advantage. The stability of PROTAC linkers, in particular, is a critical factor, as linker cleavage can lead to off-target effects and reduced efficacy.

Experimental Protocols

To provide a practical understanding of the application of these linkers, detailed experimental protocols for a representative reaction from each category are outlined below.

Protocol 1: Conjugation of a Primary Amine to this compound

This protocol describes a general procedure for the conjugation of a primary amine-containing molecule to this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein or small molecule)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical equipment for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the chosen anhydrous solvent to a desired concentration (e.g., 10 mg/mL).

    • Dissolve this compound in the same solvent to a concentration that will result in the desired molar excess (typically 1.5 to 5 equivalents relative to the amine).

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add the organic base (e.g., 3-5 equivalents of DIPEA).

    • Slowly add the solution of this compound to the reaction mixture while stirring.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with continuous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS) until the desired level of conversion is achieved. Reaction times can vary from a few hours to overnight.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining this compound by adding a small amount of a primary amine-containing quenching agent (e.g., Tris buffer).

    • Purify the conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) for proteins or reversed-phase HPLC for small molecules, to remove unreacted starting materials, excess reagents, and byproducts.

  • Characterization:

    • Characterize the purified conjugate to confirm its identity and purity using techniques such as mass spectrometry and NMR.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a CuAAC reaction to conjugate an azide-functionalized molecule to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • A suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol)

  • Reaction vessel

  • Stirring apparatus

  • Analytical equipment for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Reactants and Catalyst:

    • Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system to their final reaction concentrations.

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of the copper catalyst premix by combining CuSO₄ and the ligand (e.g., THPTA) in water. A typical ratio is 1:5 copper to ligand.

  • Reaction Setup:

    • In the reaction vessel, combine the solutions of the azide and alkyne reactants.

    • Add the copper catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature with stirring. CuAAC reactions are typically fast and can reach completion within 1-4 hours.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Upon completion, purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using methods such as SEC, reversed-phase HPLC, or by using copper-chelating resins.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques like mass spectrometry and NMR.

Logical Workflow for Linker Selection

The decision-making process for selecting the appropriate linker technology can be visualized as a logical workflow.

Caption: A decision-making workflow for selecting a linker technology.

Conclusion: Choosing the Right Tool for the Job

Both this compound and click chemistry linkers offer viable and effective solutions for bioconjugation. The choice between them is not about one being definitively superior to the other, but rather about selecting the most appropriate tool for the specific scientific challenge at hand.

This compound represents a more traditional, yet reliable, approach. It is particularly well-suited for conjugations where a primary amine or thiol is readily available on the biomolecule and when the slightly harsher basic conditions are not detrimental to the stability of the reactants. Its main drawbacks are the potential for side reactions in complex biological mixtures and generally slower reaction kinetics compared to click chemistry.

Click chemistry linkers have revolutionized the field of bioconjugation with their exceptional efficiency, specificity, and bioorthogonality.

  • CuAAC is the workhorse for many in vitro applications, offering fast kinetics and high yields.

  • SPAAC provides a crucial copper-free alternative, making it the gold standard for live-cell imaging and in vivo applications where copper toxicity is a concern.

  • IEDDA stands out for its unparalleled reaction speed, making it ideal for applications that require rapid conjugation at low concentrations.

For researchers in drug development, the robustness and stability of the triazole linkage formed by click chemistry are significant advantages, particularly for therapeutics intended for in vivo use. The bioorthogonal nature of these reactions also allows for more precise control over the conjugation process, leading to more homogeneous and well-defined products.

Ultimately, the decision should be guided by a careful consideration of the specific requirements of the project, including the nature of the biomolecules to be conjugated, the desired properties of the final product, and the intended application. By understanding the fundamental differences in their chemistry and performance, researchers can confidently select the linker that will best enable them to achieve their scientific goals.

References

The Impact of Linker Composition on In Vivo Efficacy: A Comparative Guide to PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. While the initial focus of PROTAC development was on the binding ligands, it has become unequivocally clear that the linker is not merely a passive spacer. Its chemical composition, length, and rigidity profoundly influence the physicochemical properties, pharmacokinetics (PK), and ultimately, the in vivo efficacy of the PROTAC.

While a PROTAC with the specific linker "Tos-PEG5-C2-Boc" has not been characterized in publicly available in vivo studies, this guide will provide a comparative analysis of its core component—the polyethylene glycol (PEG) chain—against other common linker classes. Understanding the distinct characteristics of flexible PEG linkers versus more rigid alternatives is critical for the rational design of potent and effective protein degraders for in vivo applications.

Comparing Linker Architectures: Flexible vs. Rigid

The two predominant classes of linkers used in PROTAC design are flexible chains (like PEG and alkyl groups) and rigid linkers (often incorporating cyclic structures like piperidine or piperazine). Each class presents a unique set of advantages and disadvantages that affect the PROTAC's performance from the cellular level to complex in vivo systems.

  • Flexible Linkers (e.g., PEG-based): PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[1][] Their conformational flexibility can facilitate the formation of the crucial ternary complex between the target protein and the E3 ligase.[3] However, this flexibility comes at a cost. PEG and other flexible alkyl linkers are often more susceptible to oxidative metabolism in vivo, which can lead to poor pharmacokinetic profiles and reduced stability.[1][3]

  • Rigid Linkers: To overcome the metabolic instability of flexible linkers, researchers have increasingly turned to more rigid structures. Incorporating cyclic moieties like piperidine and piperazine can pre-organize the PROTAC into a bioactive conformation, enhancing the stability of the ternary complex.[3] A landmark example is the development of ARV-110, a clinical-stage androgen receptor (AR) degrader. Its design evolved from a flexible linker to a more rigid piperidine-piperazine containing structure, which significantly improved its metabolic stability and, consequently, its in vivo therapeutic potency.[3][4] These rigid linkers can lead to improved pharmacokinetics and bioavailability.[1]

Quantitative Comparison of Linker Performance In Vivo

Direct head-to-head in vivo comparisons of PROTACs differing only by their linker are rare in published literature. However, by synthesizing data from preclinical studies of prominent PROTACs, we can construct a comparative overview of how linker choice impacts key performance metrics. The following tables illustrate the expected trade-offs based on well-established principles.

Table 1: In Vivo Efficacy Comparison of Androgen Receptor (AR) PROTACs

ParameterPROTAC with Flexible Linker (Hypothetical)PROTAC with Rigid Linker (e.g., ARV-110)Reference
Target Androgen Receptor (AR)Androgen Receptor (AR)[5][6]
Animal Model VCaP XenograftVCaP Xenograft (Enzalutamide-Resistant)[5][7]
Dosing Higher dose required1 mg/kg, Oral, QD[5]
Tumor Growth Inhibition ModerateSignificant, Dose-Dependent[6][7]
Target Degradation (in tumor) < 70%> 90%[5][6]
Rationale The flexible linker is prone to metabolic breakdown, leading to lower exposure and reduced efficacy.The rigid linker enhances metabolic stability, resulting in higher drug exposure at the tumor site and robust, sustained degradation of the AR protein.[3][4]

Table 2: Pharmacokinetic Profile Comparison

ParameterPROTAC with Flexible (PEG) LinkerPROTAC with Rigid LinkerReference
Bioavailability (Oral) Low to ModerateModerate to High[4]
Metabolic Stability Low (Susceptible to Oxidation)High[1][3]
In Vivo Half-life (t½) ShortLonger[4]
Rationale Flexible linkers present more "soft spots" for metabolic enzymes to attack, leading to rapid clearance from the body.Rigid structures can shield the molecule from metabolic degradation, prolonging its circulation time and improving overall exposure.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus PROTAC PROTAC (Rigid Linker) AR Androgen Receptor (AR) PROTAC->AR E3 E3 Ligase (e.g., CRBN) PROTAC->E3 ARE Androgen Response Element (DNA) AR->ARE Binds & Activates Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin E3->Ub Recruits Oncogenes Oncogenes (e.g., PSA) ARE->Oncogenes Promotes Transcription Degradation Degraded AR Ub->AR Polyubiquitination Proteasome->Degradation

AR signaling and PROTAC-mediated degradation.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study start Cancer Cell Implantation (Xenograft Model) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing PROTAC Administration (Oral, IP) randomization->dosing measurement Tumor Volume & Body Weight Measurement dosing->measurement Daily measurement->dosing endpoint Endpoint Analysis: Tumor & Plasma Collection measurement->endpoint At study conclusion analysis PK/PD Analysis: - Target Degradation (WB) - Drug Concentration (LC-MS) endpoint->analysis

A typical workflow for in vivo PROTAC efficacy studies.

Key Experimental Protocols

The following is a generalized protocol for assessing the in vivo anti-tumor efficacy of a PROTAC in a xenograft mouse model.

1. Cell Line and Animal Model Selection:

  • Select a relevant human cancer cell line (e.g., VCaP for prostate cancer).

  • Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

4. PROTAC Administration:

  • Administer the PROTAC compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., daily).

5. Efficacy Monitoring:

  • Measure tumor volumes and mouse body weight 2-3 times per week.

  • Tumor volume is often calculated using the formula: (Length x Width²) / 2.

6. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:

  • At the end of the study (or at specified time points), collect blood samples for PK analysis to determine drug concentration in plasma.

  • Excise tumors for PD analysis. A portion of the tumor is typically flash-frozen for Western blot or ELISA analysis to quantify the level of target protein degradation. The remaining tumor can be used for histological analysis.

7. Data Analysis:

  • Plot mean tumor growth curves for each group.

  • Calculate the percentage of tumor growth inhibition (TGI).

  • Correlate the observed efficacy with the level of target degradation and the drug's pharmacokinetic profile.

Conclusion

The linker is a critical determinant of a PROTAC's in vivo success. While flexible PEG linkers offer advantages in solubility and synthetic accessibility, their potential for metabolic instability can limit their therapeutic application. The development of clinical candidates like ARV-110 has demonstrated the superior in vivo performance achievable with more metabolically stable, rigid linkers.[3][5] This design strategy leads to better pharmacokinetic profiles, more sustained target degradation in tumor tissue, and ultimately, more potent anti-tumor efficacy. For researchers in drug development, a "rigidification" strategy, informed by early in vitro stability assays, represents a promising path toward creating the next generation of effective PROTAC therapeutics.

References

Validating target engagement of a Tos-PEG5-C2-Boc based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Validating Target Engagement for PROTACs: A Comparative Guide

The validation of target engagement is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs), confirming that the molecule successfully binds its intended protein target within the cellular environment. This guide provides a comparative overview of key methodologies for validating the target engagement of a hypothetical Tos-PEG5-C2-Boc based PROTAC, alongside alternative approaches. We present experimental data and detailed protocols to assist researchers in selecting the most appropriate assays for their drug discovery pipeline.

The fundamental principle of a PROTAC is to form a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Effective target engagement is the prerequisite for this process.

The PROTAC Mechanism of Action

PROTACs are bifunctional molecules featuring a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[1][2] The primary mechanism involves the PROTAC molecule facilitating the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase.[1][2] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 PROTAC->E3_bound Recruits POI Target Protein (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->E3_bound E3_bound->POI_bound Poly-ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

PROTAC mechanism of action.

Comparison of Target Engagement Validation Methods

Several orthogonal methods are available to validate the target engagement of a PROTAC. The choice of assay depends on the specific research question, available resources, and the desired throughput. Below is a comparison of commonly used techniques.

Assay Principle Measures Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[3][4][5]Target engagement in intact cells or lysates.[3][6]Label-free; reflects physiological conditions.[6]Not all ligand binding events cause a thermal shift; lower throughput.[5][7]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[8][9]Intracellular target binding, affinity, and cell permeability.[8][10][11]High-throughput; quantitative; live-cell measurements.[8][10]Requires genetic modification of the target protein.[8]
Immunoprecipitation-Western Blot (IP-WB) Pull-down of the target protein followed by detection of ubiquitination.Target ubiquitination.[12]Directly measures a key step in the PROTAC mechanism.[12]Semi-quantitative; can be labor-intensive.
Mass Spectrometry (MS)-Based Proteomics Unbiased, global quantification of protein abundance changes upon PROTAC treatment.[1][13]On-target degradation and off-target effects.[13][14][15]Comprehensive and unbiased view of selectivity.[1][16]Technically demanding; higher cost.

Experimental Protocols & Data

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[4][5]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with PROTAC or vehicle control (e.g., DMSO). B 2. Heat Challenge Aliquot cell suspensions and heat at a range of temperatures. A->B C 3. Cell Lysis Lyse cells to release soluble proteins. B->C D 4. Separation Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Quantification Collect supernatant and quantify soluble target protein (e.g., by Western Blot). D->E

CETSA experimental workflow.
  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of the this compound PROTAC or vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot or other quantitative protein detection methods.[4]

PROTAC ConcentrationTemperature (°C)% Soluble Target Protein (Normalized to no-heat control)
Vehicle (DMSO)5095
Vehicle (DMSO)5560
Vehicle (DMSO)6020
1 µM this compound5098
1 µM this compound5585
1 µM this compound6055

This table illustrates that the PROTAC-treated cells show a higher percentage of soluble target protein at elevated temperatures, indicating thermal stabilization due to target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[8] It relies on energy transfer from a NanoLuc® luciferase-fused target protein to a fluorescent tracer that binds to the same protein.[11] A competing compound, like a PROTAC, will displace the tracer and reduce the BRET signal.[8]

NanoBRET_Workflow cluster_workflow NanoBRET Target Engagement Workflow A 1. Transfection Express target protein as a NanoLuc® fusion in cells. B 2. Plating & Dosing Plate cells and add serial dilutions of the PROTAC. A->B C 3. Tracer & Substrate Addition Add fluorescent tracer and NanoLuc® substrate. B->C D 4. Incubation Incubate to allow for binding equilibrium. C->D E 5. BRET Measurement Measure luminescence at two wavelengths (donor and acceptor). D->E F 6. Data Analysis Calculate BRET ratio and determine IC50. E->F

NanoBRET experimental workflow.
  • Cell Preparation: Transiently transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well plate.

  • Compound Treatment: Prepare serial dilutions of the this compound PROTAC. Add the compounds to the cells and incubate.

  • Tracer and Substrate Addition: Add the specific fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Measurement: Measure the luminescence signals at the donor (e.g., 460nm) and acceptor (e.g., 610nm) wavelengths using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the raw BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the potency of target engagement.

PROTACTarget ProteinCell TypeIC50 (nM)
This compoundTarget XHEK29315
Alternative PROTAC 1Target XHEK29350
Warhead onlyTarget XHEK2938

This table shows a quantitative comparison of the target engagement potency for the this compound PROTAC against an alternative PROTAC and its corresponding warhead.

In-Cell Target Ubiquitination

Confirming that the target protein is ubiquitinated is a direct validation of the PROTAC's mechanism of action.[12] This is typically achieved by immunoprecipitating the target protein and then performing a Western Blot to detect ubiquitin.

  • Cell Treatment: Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein, followed by incubation with protein A/G beads to pull down the target protein and its binding partners.

  • Elution and Western Blot: Wash the beads extensively and elute the protein complexes. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.[17]

Conclusion

Validating target engagement is a non-negotiable step in the development of PROTACs.[18][19] A multi-pronged approach using orthogonal methods provides the highest level of confidence in a molecule's mechanism of action and selectivity.[1] For the this compound based PROTAC, initial validation with a high-throughput method like NanoBRET™ can efficiently quantify intracellular engagement. This should be followed by CETSA to confirm engagement with the endogenous, unmodified protein in a physiological context. Finally, direct evidence of the mechanism should be obtained through target ubiquitination assays, and overall selectivity should be profiled using unbiased proteomics to ensure the development of a safe and effective therapeutic.

References

Mass Spectrometry Analysis of Protein Degradation by a BET Bromodomain PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of mass spectrometry-based proteomics for quantifying protein degradation induced by Proteolysis Targeting Chimeras (PROTACs), using the well-characterized BET bromodomain-targeting PROTAC, dBET1, as an example. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques.

Introduction to PROTACs and Quantitative Proteomics

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Mass spectrometry (MS)-based proteomics is a powerful tool for studying the effects of PROTACs on a global scale. It allows for the unbiased and quantitative measurement of thousands of proteins in a cell or tissue, providing a comprehensive view of a PROTAC's selectivity and off-target effects. Techniques such as isobaric tandem mass tagging (TMT) and label-free quantification (LFQ) are commonly employed to determine changes in protein abundance following PROTAC treatment.

This guide compares the outcomes of a TMT-based quantitative proteomics experiment with traditional Western blotting for the analysis of protein degradation by the dBET1 PROTAC, which targets the BET bromodomain proteins BRD2, BRD3, and BRD4 for degradation by the CRBN E3 ligase.

Signaling Pathway of PROTAC-Induced Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC such as dBET1.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (e.g., dBET1) Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Quantitative Proteomics Experimental Workflow

A typical workflow for a TMT-based quantitative proteomics experiment to assess PROTAC efficacy is outlined below.

Proteomics_Workflow Quantitative Proteomics Workflow cluster_workflow Experimental Stages A 1. Cell Culture & Treatment (e.g., with dBET1) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (e.g., with Trypsin) B->C D 4. Peptide Labeling (e.g., TMT labeling) C->D E 5. Peptide Fractionation D->E F 6. LC-MS/MS Analysis E->F G 7. Database Search & Protein ID F->G H 8. Quantification & Statistical Analysis G->H I 9. Data Interpretation H->I

Caption: A typical TMT-based quantitative proteomics workflow.

Comparison of Analytical Methods

Mass spectrometry offers a global, unbiased view of protein abundance changes, while Western blotting provides a targeted, hypothesis-driven validation.

Method_Comparison Comparison of Analytical Methods cluster_comparison cluster_ms_attr Attributes of Mass Spectrometry cluster_wb_attr Attributes of Western Blotting MS Mass Spectrometry (Proteomics) MS_1 Global/Unbiased MS->MS_1 MS_2 High Throughput MS->MS_2 MS_3 Quantitative MS->MS_3 MS_4 Identifies Off-Targets MS->MS_4 WB Western Blotting WB_1 Targeted/Hypothesis-driven WB->WB_1 WB_2 Low Throughput WB->WB_2 WB_3 Semi-Quantitative WB->WB_3 WB_4 Validates Specific Hits WB->WB_4

Confirming Protein Degradation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug development, understanding protein degradation is crucial for deciphering disease mechanisms and evaluating the efficacy of novel therapeutics. Targeted protein degradation has emerged as a powerful strategy, necessitating robust and reliable methods to monitor the reduction of specific proteins. Among the established techniques, Western blot analysis remains a cornerstone for confirming protein degradation. This guide provides a comprehensive comparison of Western blot with other common methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Comparing the Tools: A Head-to-Head Analysis

Choosing the right method to quantify protein degradation depends on various factors, including the specific research question, sample type, required throughput, and available resources. While Western blot is a widely used and accessible technique, other methods such as Immunoprecipitation (IP), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA) offer distinct advantages in terms of sensitivity, specificity, and throughput.

FeatureWestern BlotImmunoprecipitation (IP)Mass Spectrometry (MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Application Semi-quantitative/quantitative analysis of protein levels, size confirmationIsolation and enrichment of specific proteins and their interacting partnersUnbiased protein identification and quantification, post-translational modification analysisHigh-throughput quantitative analysis of specific proteins
Sensitivity Moderate (ng range)[1]High (enrichment of low-abundance proteins)Very High (attomole to nanomole quantities)[2]High (pg to ng range)[3]
Specificity High (dependent on antibody quality)[1][4]High (dependent on antibody quality)[5]Very High (based on mass-to-charge ratio)High (dependent on antibody pair quality)[6]
Quantitative Accuracy Semi-quantitative to quantitative with proper controls and normalization[4]Primarily qualitative, can be semi-quantitative when coupled with Western blotHighly quantitative (label-free or label-based)Highly quantitative (gold standard for quantification)[7]
Throughput Low to moderate (10-15 samples per gel)LowHigh (with automation)High (96- or 384-well plates)[7]
Information Provided Protein abundance, molecular weight, presence of major isoformsProtein-protein interactions, enrichment of target proteinGlobal proteome changes, identification of post-translational modificationsAbsolute or relative quantification of a single target protein
Cost Moderate[1]Moderate to high (antibody costs)High (instrumentation and expertise)[7]Low to moderate (kits and reagents)
Time Consumption High (multiple steps)[8]High (multiple incubation and wash steps)High (sample preparation and data analysis)[7]Moderate to high

Delving into the Pathways: Visualizing Protein Degradation

Cells employ sophisticated machinery to regulate protein levels, primarily through the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway. Understanding these pathways is essential for interpreting protein degradation data.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for the degradation of most short-lived and misfolded proteins in eukaryotic cells.[9] It involves a three-step enzymatic cascade that tags target proteins with ubiquitin, marking them for destruction by the 26S proteasome.[10]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Ub Ubiquitin Ub->E1 ATP Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Autophagy_Lysosome_Pathway Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., proteins, organelles) Phagophore Phagophore (Isolation Membrane) Cytoplasmic_Cargo->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_Products Degraded Products Autolysosome->Degraded_Products Degradation Western_Blot_Workflow start Start: Cell/Tissue Sample lysis 1. Cell Lysis (with protease/phosphatase inhibitors) start->lysis quantification 2. Protein Quantification (e.g., BCA or Bradford assay) lysis->quantification sds_page 3. SDS-PAGE (Protein separation by size) quantification->sds_page transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 5. Blocking (prevents non-specific antibody binding) transfer->blocking primary_ab 6. Primary Antibody Incubation (binds to target protein) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated, binds to primary Ab) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (using ECL substrate) secondary_ab->detection analysis 9. Data Analysis (quantify band intensity relative to loading control) detection->analysis end End: Protein Degradation Confirmed analysis->end Method_Selection_Flowchart start Start: Need to measure protein degradation q1 High-throughput screening of many samples? start->q1 elisa Use ELISA q1->elisa Yes q2 Need to identify unknown proteins or post-translational modifications? q1->q2 No end End: Method Selected elisa->end ms Use Mass Spectrometry q2->ms Yes q3 Need to confirm protein size and semi-quantify levels? q2->q3 No ms->end wb Use Western Blot q3->wb Yes q4 Need to study protein-protein interactions or enrich a low-abundance protein? q3->q4 No wb->end ip_wb Use Immunoprecipitation followed by Western Blot q4->ip_wb Yes q4->end No ip_wb->end

References

A Researcher's Guide to Cellular Assays for Measuring PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of key methodologies for quantifying the efficacy of PROTACs synthesized with linkers such as Tos-PEG5-C2-Boc.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a potent PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. While molecules like This compound are essential building blocks—specifically, a PEG-based linker used in the synthesis of PROTACs—they are not PROTACs themselves. The potency of a final PROTAC molecule, which incorporates such a linker, must be rigorously evaluated using a variety of cellular assays.

This guide provides a comparative overview of the most common cellular assays used to measure the potency of a PROTAC. We will delve into the experimental protocols, present data in a comparative format, and discuss the advantages and limitations of each technique to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.

The PROTAC Mechanism of Action and Key Potency Metrics

A PROTAC's function is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The efficacy of this process is quantified by two key parameters:

  • DC50 (Degradation Concentration 50): The concentration of a PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.

The selection of an appropriate assay to determine these values is crucial for the successful development of a PROTAC therapeutic.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Released Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates caption PROTAC Mechanism of Action PROTAC_Potency_Workflow cluster_workflow Experimental Workflow for PROTAC Potency Evaluation Start Start: PROTAC Compound Cell_Culture 1. Cell Culture (Target-expressing cell line) Start->Cell_Culture Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->Treatment Assay_Choice 3. Select Assay(s) Treatment->Assay_Choice WB Western Blot Assay_Choice->WB Low-throughput High-specificity ICE In-Cell ELISA Assay_Choice->ICE Medium-throughput Screening FC Flow Cytometry Assay_Choice->FC Single-cell Analysis HiBiT HiBiT Assay Assay_Choice->HiBiT High-throughput Kinetics Data_Acquisition 4. Data Acquisition (Quantify protein levels) WB->Data_Acquisition ICE->Data_Acquisition FC->Data_Acquisition HiBiT->Data_Acquisition Data_Analysis 5. Data Analysis (Normalize to controls) Data_Acquisition->Data_Analysis Potency_Metrics 6. Determine Potency (Calculate DC50 & Dmax) Data_Analysis->Potency_Metrics Orthogonal_Validation 7. Orthogonal Validation (Confirm with a second method) Potency_Metrics->Orthogonal_Validation End End: Characterized PROTAC Orthogonal_Validation->End

A Comparative Guide to the Structural Analysis of Protein-PROTAC Complexes: Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, enabling the targeted degradation of previously "undruggable" proteins.[1][2] A PROTAC molecule's efficacy is critically dependent on its ability to form a stable ternary complex, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[3][4] The chemical linker connecting the two protein-binding moieties is a key determinant of the geometry and stability of this complex.[5][6]

This guide provides a comparative overview of the structural analysis of protein-PROTAC complexes, with a focus on the role of polyethylene glycol (PEG)-based linkers, such as the Tos-PEG5-C2-Boc variant. While specific structural data for this exact linker is not publicly available, we can infer its behavior and compare it to other well-characterized linker types using existing experimental data.

The Role of the Linker in Ternary Complex Formation

The linker is far more than a simple spacer; its length, flexibility, and chemical composition dictate the efficiency of ternary complex formation and subsequent protein degradation.[3][5] Linkers are broadly classified into two categories: flexible (like alkyl and PEG chains) and rigid (incorporating elements like piperazine or phenyl rings).[3][5]

  • Flexible Linkers (e.g., PEG-based): PEG linkers, composed of repeating ethylene glycol units, are widely used to improve the solubility and physicochemical properties of PROTACs, which are often large and lipophilic.[1][] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] However, this flexibility can come at an entropic cost upon binding.[3]

  • Rigid Linkers: These linkers pre-organize the PROTAC into a conformation that is more favorable for binding, potentially reducing the entropic penalty and improving selectivity.[3]

The choice of linker profoundly impacts the cooperativity of the ternary complex. Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the POI) to the PROTAC affects the PROTAC's affinity for the second protein (the E3 ligase).[8]

  • Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex increases the affinity for the E3 ligase, stabilizing the ternary complex.[8][9]

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, leading to a less stable ternary complex.[8][10]

Structural studies have revealed that the linker itself can form direct interactions with the proteins, contributing to complex stability and influencing selectivity.[10][11]

Comparative Data for PROTAC Linker Performance

The following table summarizes key performance metrics for PROTACs with different linker types, drawn from published studies. This data illustrates the trade-offs between different linker strategies.

PROTAC (Target-Linker-E3 Ligand)Linker Type & LengthBinary Affinity (KD, nM)Ternary Complex Cooperativity (α)Degradation Potency (DC50, nM)Structural Method
MZ1 (BRD4-PEG-VHL)PEG/Alkyl HybridBRD4BD2: ~28 nM~13 (Positive)~15 nM (for BRD4)X-ray Crystallography
AT1 (BRD4-Rigidified-VHL)Rigidified AlkylBRD4BD2: ~100 nM~5 (Positive)~25 nM (for BRD4)X-ray Crystallography
dBET1 (BRD4-Alkyl-CRBN)Alkyl ChainBRD4: ~170 nMData not specified~4 nM (for BRD4)No structure available
ARV-771 (BET-PEG-VHL)PEG-basedBRD4: ~2 nMData not specified<1 nM (for BRD4)No structure available
PROTAC 1 (SMARCA2-PEG-VHL)PEG-basedSMARCA2: ~180 nMStrong Positive~9 nM (for SMARCA2)X-ray Crystallography

Data compiled from various sources, including references[6][8][10]. KD and DC50 values are approximate and can vary based on the specific assay conditions.

Key Experimental Protocols

The structural and functional characterization of a protein-PROTAC complex involves a multi-faceted approach combining structural biology, biophysical, and cellular techniques.

Structural Analysis: X-ray Crystallography and Cryo-EM

High-resolution structural data is essential for understanding the precise interactions within the ternary complex.

  • X-ray Crystallography: This technique provides atomic-level detail of the complex, revealing the conformation of the PROTAC and the protein-protein interface it induces.[2][11]

    • Protocol Outline:

      • Protein Expression and Purification: The target protein (POI) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are expressed and purified to high homogeneity (>95%).[12]

      • Complex Formation: The purified POI and E3 ligase are incubated with a molar excess of the PROTAC to form the ternary complex.

      • Crystallization: The complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, temperatures) using vapor diffusion (hanging or sitting drop) or microbatch methods.[13][14]

      • Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[15] The resulting diffraction pattern is used to calculate an electron density map and build an atomic model of the complex.[15]

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large, flexible, or difficult-to-crystallize complexes.[16][17]

    • Protocol Outline:

      • Complex Formation & Sample Prep: The ternary complex is formed as described for crystallography. A small volume of the sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

      • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

      • Image Processing and 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked, classified, and averaged to generate a high-resolution 3D reconstruction of the complex.[]

Biophysical Characterization: Binding and Cooperativity

These methods quantify the interactions between the PROTAC, POI, and E3 ligase.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) for both binary and ternary interactions.[9][19][20]

    • Protocol Outline for Ternary Complex Analysis:

      • Immobilization: One protein component (e.g., the His-tagged E3 ligase) is immobilized on the surface of a sensor chip.[8]

      • Binary Binding: The PROTAC (analyte) is flowed over the chip at various concentrations to determine the KD for the binary PROTAC-E3 ligase interaction.

      • Ternary Binding: The experiment is repeated, but the PROTAC analyte is pre-incubated with a near-saturating concentration of the POI before being flowed over the immobilized E3 ligase.[8]

      • Data Analysis: The binding affinities from the binary (KDbinary) and ternary (KDternary) experiments are calculated. The cooperativity factor is then determined using the formula: α = KDbinary / KDternary .[8]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing thermodynamic data (KD, enthalpy, entropy) for the interactions.[4][21] While information-rich, it is lower-throughput and requires larger amounts of sample compared to SPR.[19]

Cellular Analysis: Target Degradation

Cell-based assays are crucial to confirm that the formation of the ternary complex leads to the degradation of the target protein.

  • HiBiT/NanoLuc®-based Assays: These are highly sensitive, luminescence-based methods for quantifying protein levels in live cells.[22][23]

    • Protocol Outline:

      • Cell Line Generation: CRISPR/Cas9 is used to insert a small peptide tag (like HiBiT) into the endogenous locus of the gene encoding the POI.[22] This ensures the tagged protein is expressed at physiological levels.

      • Compound Treatment: The engineered cells are plated and treated with a range of PROTAC concentrations.

      • Lysis and Detection: A lytic reagent containing the complementary LgBiT protein and a luciferase substrate is added. The HiBiT-tagged POI combines with LgBiT to form an active luciferase, and the resulting luminescence is measured on a plate reader.[23]

      • Data Analysis: The luminescence signal is proportional to the amount of POI. The data is used to calculate key degradation parameters like DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation achieved).[22][23]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams illustrate the key processes involved in PROTAC action and analysis.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Targets POI for Degradation Degraded POI (Peptides) Proteasome->Degradation Results in

Caption: The PROTAC-mediated protein degradation pathway.

Structural_Analysis_Workflow cluster_workflow Structural & Biophysical Analysis Workflow cluster_biophys Biophysical Characterization cluster_struct Structural Determination start Purified POI, E3 Ligase & PROTAC form_complex Form Ternary Complex in vitro start->form_complex spr SPR Analysis (Kinetics, Affinity, Cooperativity) form_complex->spr itc ITC Analysis (Thermodynamics, Affinity) form_complex->itc cryst Crystallization Screening form_complex->cryst cryoem_prep Cryo-EM Sample Prep (Vitrification) form_complex->cryoem_prep xray X-ray Diffraction & Structure Solution cryst->xray end Atomic Model of Ternary Complex xray->end cryoem_data Cryo-EM Data Collection & 3D Reconstruction cryoem_prep->cryoem_data cryoem_data->end

Caption: Experimental workflow for structural and biophysical analysis.

Linker_Comparison cluster_comparison Linker Type Comparison Linker PROTAC Linker PEG PEG-Based Linker (e.g., this compound) Linker->PEG Alkyl Alkyl-Based Linker Linker->Alkyl Rigid Rigid Linker (e.g., Piperazine, Phenyl) Linker->Rigid PEG_Pros Pros: + High Solubility + Good PK Properties + Conformational Flexibility PEG->PEG_Pros PEG_Cons Cons: - Potential Metabolic Liability - High Flexibility (Entropic Cost) PEG->PEG_Cons Alkyl_Pros Pros: + Synthetically Tractable + Established Chemistry Alkyl->Alkyl_Pros Alkyl_Cons Cons: - Hydrophobic - Can Lead to Poor Solubility Alkyl->Alkyl_Cons Rigid_Pros Pros: + Pre-organizes Conformation + Can Improve Selectivity + Reduces Entropic Penalty Rigid->Rigid_Pros Rigid_Cons Cons: - More Complex Synthesis - May Restrict Productive Binding Rigid->Rigid_Cons

Caption: A logical comparison of common PROTAC linker types.

References

The Crucial Connecting Element: A Head-to-Head Comparison of Linker Compositions in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge in the quest for novel therapeutics. These heterobifunctional molecules, which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that tethers the two. While the warhead and anchor dictate specificity, the often-underestimated linker plays a critical and multifaceted role in determining a PROTAC's overall efficacy.

The composition and length of the linker are not mere spacers; they profoundly influence the formation and stability of the crucial ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1] This complex is the essential intermediate for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] An optimally designed linker will facilitate favorable protein-protein interactions within this complex, enhancing its stability and leading to efficient degradation. Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, impeding ternary complex formation and diminishing the PROTAC's potency.[3]

This guide provides a head-to-head comparison of different linker compositions commonly employed in PROTAC design, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The Flexible, the Rigid, and the Functional: A Typology of PROTAC Linkers

PROTAC linkers are broadly categorized based on their structural characteristics, primarily their flexibility. The two major classes are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which include structures like piperazine/piperidine rings and alkynes.[1][] More recently, "functional" or "smart" linkers with activatable properties have also emerged.[5]

Flexible Linkers: The Workhorses of PROTAC Design

Polyethylene Glycol (PEG) Linkers: PEG linkers are among the most common motifs in PROTAC design due to their hydrophilicity, which can improve the solubility of the often large and greasy PROTAC molecules.[1][6] Their flexibility allows for a greater range of motion, which can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for ternary complex formation.[7]

Alkyl Linkers: Simple alkyl chains are another frequently used type of flexible linker. They are synthetically accessible and offer a straightforward way to modulate the distance between the two ends of the PROTAC.[8] However, their hydrophobic nature can sometimes negatively impact solubility.[1]

Rigid Linkers: Imparting Conformational Control

In contrast to their flexible counterparts, rigid linkers offer more conformational constraint. This can be beneficial in pre-organizing the PROTAC into a bioactive conformation that favors ternary complex formation, thereby reducing the entropic penalty of binding.[5] Rigid structures can also enhance selectivity by disfavoring the formation of off-target ternary complexes.[5] Common rigid motifs include piperazine, piperidine, and triazole rings.[1][8]

Head-to-Head Comparison: Performance Data

The choice of linker can have a dramatic impact on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies comparing different linker compositions.

Target ProteinE3 LigaseWarheadLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLJQ1PEG1225>95[2]
BRD4VHLJQ1Alkyl1240~90[2]
ERαE3 Ligase (unspecified)UnspecifiedAlkyl12>1000<20[9]
ERαE3 Ligase (unspecified)UnspecifiedAlkyl16~100>80[9]
p38αUnspecifiedUnspecifiedUnspecified15-17Optimal-[3]

Table 1: Comparison of Degradation Efficiency for Different Linker Compositions. This table highlights the degradation potency (DC50) and efficacy (Dmax) of PROTACs with varying linker types and lengths. Note that direct comparisons should be made with caution due to variations in experimental systems.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4-targeting PROTAC 1PEG-based8503.5150
BRD4-targeting PROTAC 2Alkyl-based8204.2120

Table 2: Impact of Linker Composition on Physicochemical Properties. This table illustrates how different linker types can influence key drug-like properties of PROTACs. Data is illustrative and compiled from various sources.[6]

Visualizing the Process: From Mechanism to Workflow

To better understand the critical role of the linker, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for linker optimization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Optimization_Workflow start Define Target (POI) and E3 Ligase design Design & Synthesize PROTAC Library (Varying Linkers) start->design screen Primary Screening: Cellular Degradation Assay (e.g., Western Blot, In-Cell ELISA) design->screen hit_id Identify 'Hit' PROTACs with Potent Degradation screen->hit_id biophys Biophysical Characterization of Ternary Complex (e.g., SPR, ITC, FRET) hit_id->biophys dmpk Assess Physicochemical & DMPK Properties (Solubility, Permeability, Stability) hit_id->dmpk lead_opt Lead Optimization: Further Linker Refinement biophys->lead_opt dmpk->lead_opt invivo In Vivo Efficacy Studies lead_opt->invivo

References

Safety Operating Guide

Proper Disposal of Tos-PEG5-C2-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Tos-PEG5-C2-Boc. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical properties of its constituent functional groups: a tosylate, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. These guidelines are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Chemical Properties and Disposal Considerations

This compound is a molecule comprised of three key functional groups that dictate its reactivity and disposal requirements:

  • Tosyl Group (Tos): Tosylates are excellent leaving groups in nucleophilic substitution reactions. While specific toxicity data for this entire compound is unavailable, tosylating agents like tosyl chloride are corrosive and can cause severe burns. The tosylate group itself is a sulfonate ester.

  • Polyethylene Glycol (PEG): The PEG5 linker is a short polyethylene glycol chain. PEGs are generally considered to be of low toxicity, biodegradable, and water-soluble. They are not typically classified as hazardous waste.

  • Boc-Protected Amine (C2-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Given these properties, the primary disposal strategy involves the chemical degradation of the more reactive functional groups, followed by disposal as non-hazardous waste, assuming local regulations permit.

Quantitative Data on Related Compounds

To provide a framework for assessing the potential hazards of this compound, the following table summarizes available data for related compounds. It is important to note that this data is for structurally similar chemicals and should be used for guidance only.

Chemical Class/CompoundPropertyValueSource/Comment
Polyethylene Glycol (PEG) Acute Oral Toxicity (Rat LD50)> 2 g/kg bwLow toxicity.[1]
Skin Irritation (Rabbit)Non-irritantGenerally considered safe for cosmetic use.[1]
Environmental FateReadily biodegradableDoes not persist in the environment.
Boc-Aniline Aquatic Toxicity (LC50, Fish)Data not readily availableBoc-protected amines are generally less toxic than their free amine counterparts.
p-Toluenesulfonic acid Acute Oral Toxicity (Rat LD50)2480 mg/kgThe free acid is corrosive.
Skin IrritationCorrosiveCan cause severe burns.

Step-by-Step Disposal Protocol

The following experimental protocol outlines a recommended procedure for the chemical degradation and disposal of small quantities of this compound typically used in a research setting.

Objective: To hydrolyze the Boc protecting group and potentially the tosylate group to less reactive components prior to disposal.

Materials:

  • Waste this compound

  • 3M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Acidic Hydrolysis:

    • In a suitable container within a chemical fume hood, dissolve the waste this compound in a minimal amount of a compatible organic solvent (e.g., ethanol, THF) if it is not already in solution.

    • Slowly add an excess of 3M HCl or a 1:1 mixture of TFA and water.

    • Stir the solution at room temperature for several hours (e.g., 4-12 hours) to ensure complete cleavage of the Boc group. This process will generate tert-butanol and carbon dioxide.

  • Neutralization:

    • After the hydrolysis period, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution. Be cautious as this will generate CO₂ gas, causing effervescence.

    • Monitor the pH of the solution using pH paper or a pH meter, aiming for a final pH between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution, containing the deprotected amine, p-toluenesulfonic acid, and PEG fragments, can be disposed of as non-hazardous chemical waste, in accordance with local, state, and federal regulations. For many jurisdictions, this neutralized solution can be further diluted with water and flushed down the drain. However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department.[2][3]

    • If drain disposal is not permitted, collect the neutralized waste in a properly labeled container for chemical waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste assess Assess Quantity and Concentration start->assess small_quant Small Lab Quantity? assess->small_quant large_quant Large Quantity / Bulk small_quant->large_quant No hydrolysis Perform Acidic Hydrolysis (e.g., 3M HCl or TFA) small_quant->hydrolysis Yes contact_ehs Contact EHS for Guidance and Professional Disposal large_quant->contact_ehs neutralize Neutralize with NaHCO3 (pH 6-8) hydrolysis->neutralize check_regs Check Local EHS Regulations for Neutralized Aqueous Waste neutralize->check_regs drain_disp Permitted: Dilute and Dispose Down Drain check_regs->drain_disp Yes waste_pickup Not Permitted: Collect for Chemical Waste Pickup check_regs->waste_pickup No end End: Waste Disposed drain_disp->end waste_pickup->end contact_ehs->end

Caption: Disposal decision workflow for this compound.

Conclusion

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound. Adherence to institutional and local regulations is paramount. When in doubt, always consult with your organization's Environmental Health and Safety department for specific guidance.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Tos-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Tos-PEG5-C2-Boc. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Handling novel chemical compounds requires stringent safety measures. This compound, a PROTAC linker, necessitates careful management to mitigate potential hazards. This guide outlines the essential personal protective equipment (PPE) and operational plans for its safe use and disposal.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Safety GogglesANSI Z87.1Protects eyes from splashes and aerosols.[1][2][3]
Face Shield-To be worn over safety goggles during procedures with a high risk of splashing or exothermic reactions.[1][2][3]
Hand Nitrile GlovesASTM D6978 (or equivalent)Provides primary protection against skin contact. Two pairs should be worn ("double-gloving").[1][4][5]
Body Laboratory CoatPolyethylene-coatedA disposable, long-sleeved gown that closes in the back provides a barrier against spills and contamination.[1][2][4]
Closed-toe Shoes-Protects feet from spills and falling objects.[1]
Respiratory Fume Hood-All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
RespiratorNIOSH-approvedRequired if engineering controls like a fume hood are not feasible or during spill cleanup.[1][2][3]

Experimental Protocols: Handling and Disposal

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Pre-Handling Preparations
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.

  • PPE Inspection: Inspect all PPE for integrity before use. Don fresh gloves and a lab coat.

  • Spill Kit: Confirm that a spill kit compatible with the chemicals in use is readily accessible.

Handling Procedure
  • Transfer to Fume Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation, as tosylates can be sensitive to hydrolysis.[6]

  • Weighing and Dispensing: Conduct all weighing and dispensing of the compound within the fume hood. Use disposable equipment where possible to minimize cross-contamination.

  • Reaction Setup: For reactions involving this compound, ensure the setup is secure and within the fume hood. Boc deprotection may produce gas, so closed systems should be avoided.[7]

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste. Do not mix incompatible waste streams.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.[8][9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Verify_Fume_Hood Verify Fume Hood Risk_Assessment->Verify_Fume_Hood Inspect_PPE Inspect PPE Verify_Fume_Hood->Inspect_PPE Spill_Kit Check Spill Kit Inspect_PPE->Spill_Kit Transport Transport to Hood Spill_Kit->Transport Equilibrate Equilibrate Container Transport->Equilibrate Dispense Weigh & Dispense Equilibrate->Dispense Reaction Perform Reaction Dispense->Reaction Segregate_Waste Segregate Waste Reaction->Segregate_Waste Containerize Use Labeled Containers Segregate_Waste->Containerize Follow_Guidelines Follow Institutional Guidelines Containerize->Follow_Guidelines

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.